(4-chlorophenyl)(3-cyclopropylphenyl)methanamine
Descripción
BenchChem offers high-quality (4-chlorophenyl)(3-cyclopropylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)(3-cyclopropylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3-cyclopropylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN/c17-15-8-6-12(7-9-15)16(18)14-3-1-2-13(10-14)11-4-5-11/h1-3,6-11,16H,4-5,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVCEXUWGTNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Architecture of (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine: A Technical Guide to a Privileged Diarylmethylamine Scaffold
Executive Summary
In the landscape of modern medicinal chemistry, the diarylmethylamine (benzhydrylamine) motif represents a "privileged scaffold"—a core structure capable of providing high-affinity ligands for a diverse array of biological targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and bacterial membranes[1][2].
(4-Chlorophenyl)(3-cyclopropylphenyl)methanamine (CAS: 2243508-40-7)[3] is a highly specialized, sterically tuned building block. By incorporating specific halogen and cycloalkyl substitutions, this primary amine offers a unique spatial geometry designed to maximize ligand-lipophilicity efficiency (LLE) while mitigating common metabolic liabilities. This whitepaper provides an in-depth analysis of its structural dynamics, a validated synthetic methodology, and its downstream applications in drug discovery.
Physicochemical Profiling & Structural Dynamics
The rational design of this specific diarylmethylamine relies on three distinct structural pillars, each serving a precise pharmacological purpose:
-
The 4-Chlorophenyl Moiety: The substitution of a chlorine atom at the para position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, thereby extending the pharmacokinetic half-life. Second, the electron-withdrawing nature of the halogen enhances the potential for halogen bonding within deep hydrophobic receptor pockets.
-
The 3-Cyclopropylphenyl Moiety: Unlike flexible linear alkyl chains, the cyclopropyl group provides a rigid, lipophilic projection. This meta-substitution forces the molecule into a specific conformational space, allowing it to engage with tight hydrophobic sub-pockets while minimizing the entropic penalty of binding.
-
The Primary Methanamine Core: The central sp3 carbon bonded to the primary amine (-NH2) acts as the primary vector for downstream derivatization (e.g., reductive amination, acylation) and serves as a critical hydrogen bond donor/acceptor in physiological environments.
Quantitative Data Summary
The following table summarizes the theoretical physicochemical properties of the scaffold, critical for assessing its Lipinski Rule of 5 (Ro5) compliance prior to derivatization.
| Property | Value | Pharmacological Implication |
| Chemical Formula | C16H16ClN | Defines the atomic composition. |
| Molecular Weight | 257.76 g/mol | Low MW allows for significant downstream elaboration without exceeding the 500 Da Ro5 limit. |
| CAS Registry Number | 2243508-40-7 | Unique identifier for procurement and database mapping[3]. |
| Estimated CLogP | ~4.6 | Highly lipophilic; ideal for crossing the blood-brain barrier (BBB) or penetrating bacterial lipid bilayers. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Excellent membrane permeability; well below the 90 Ų threshold for CNS penetration. |
| Hydrogen Bond Donors (HBD) | 2 | Provided by the primary amine; facilitates target engagement. |
| Hydrogen Bond Acceptors (HBA) | 1 | Provided by the primary amine nitrogen. |
Pharmacological Potential & Receptor Targeting
Diarylmethylamines are foundational to numerous FDA-approved therapeutics, including the antihistamines cetirizine and meclozine, as well as anticholinergics like solifenacin[1][2].
Recent literature highlights the profound utility of structurally diverse diarylmethylamines in combating antimicrobial resistance. When derivatized into piperazine analogs, these scaffolds exhibit potent antibacterial activity against Gram-positive and Gram-negative pathogens (e.g., S. aureus, Enterococcus) by physically disrupting the bacterial cell membrane[2][4]. Furthermore, the bulky, lipophilic nature of the (4-chlorophenyl)(3-cyclopropylphenyl) vector makes it an ideal candidate for targeting the allosteric sites of GPCRs or acting as an antiviral agent[5].
Caption: Downstream derivatization pathways and pharmacological applications of the diarylmethylamine scaffold.
Synthetic Methodology: A Self-Validating Protocol
To ensure high yield and structural integrity, the synthesis of tertiary
Experimental Workflow: Grignard Addition and Ketimine Reduction
Rationale: We utilize 4-chlorobenzonitrile as the electrophile. The addition of 3-cyclopropylphenylmagnesium bromide forms a stable ketimine intermediate. Subsequent reduction with Sodium Borohydride (NaBH4) in a protic solvent yields the target primary amine.
Step 1: Formation of the Ketimine Intermediate
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4-chlorobenzonitrile (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.5 M concentration).
-
Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a freshly prepared solution of 3-cyclopropylphenylmagnesium bromide (1.2 equiv in THF) over 30 minutes.
-
Causality Note: Controlled addition at 0 °C prevents localized heating and suppresses unwanted homocoupling of the Grignard reagent.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quenching: Quench the reaction carefully with anhydrous Methanol (MeOH) to stabilize the intermediate ketimine. Do not use aqueous acid yet, as this will hydrolyze the ketimine to a benzophenone derivative.
Step 2: Reduction to the Primary Amine
-
Reduction: To the methanolic ketimine solution, add Sodium Borohydride (NaBH4) (2.0 equiv) in small portions at 0 °C.
-
Causality Note: Methanol acts as a protic source, facilitating the protonation of the nitrogen atom as the hydride attacks the electrophilic carbon, driving the reduction to completion.
-
-
Completion: Stir for 12 hours at room temperature. Monitor completion via TLC (Hexane:EtOAc 7:3, visualized with Ninhydrin stain—primary amines will appear as distinct purple spots).
-
Workup: Quench excess NaBH4 with 1M HCl until gas evolution ceases. Basify the aqueous layer with 2M NaOH to pH 10 to ensure the amine is in its free-base form.
-
Extraction & Purification: Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et3N) to yield the pure (4-chlorophenyl)(3-cyclopropylphenyl)methanamine.
Caption: Step-by-step synthetic workflow for the generation of the target diarylmethylamine.
Self-Validation Parameters
To ensure the integrity of the synthesized batch, the following analytical validations must be met:
-
1H NMR (400 MHz, CDCl3): Look for a distinct singlet integrating to 1H around
5.1 ppm, corresponding to the benzylic methine proton. The primary amine protons (-NH2) should appear as a broad singlet around 1.8 ppm (exchangeable with D2O). The cyclopropyl protons will appear as distinct multiplets between 0.6 and 1.9 ppm. -
LC-MS: A dominant peak at m/z 258.1 [M+H]+ in positive electrospray ionization (ESI+) mode confirms the exact mass.
Conclusion
(4-chlorophenyl)(3-cyclopropylphenyl)methanamine is a highly versatile, sterically optimized building block. By leveraging the established synthetic protocols and understanding the physicochemical rationale behind its specific ring substitutions, drug development professionals can effectively utilize this scaffold to explore novel chemical space, particularly in the realms of antibacterial membrane disruptors and CNS-active GPCR ligands.
References
-
[chemsrc.com] "2243508-40-7_CAS号:2243508-40-7_(4-Chlorophenyl ... - cas号查询" Available at:[Link]
-
[PubMed / European Journal of Pharmaceutical Sciences] "Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines: A novel class of structurally simple and highly potent pharmacophore" Available at: [Link]
-
[PMC / National Institutes of Health] "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions" Available at:[Link]
-
[Ovid / Elsevier] "Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines" Available at: [Link]
-
[ResearchGate] "Piperazine based diarylmethylamines as antiviral agents." Available at:[Link] 6.[Chemical Communications (RSC Publishing)] "Tertiary α-diarylmethylamines derived from diarylketimines and organomagnesium reagents" Available at: [Link]
Sources
- 1. Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. 2243508-40-7_CAS号:2243508-40-7_(4-Chlorophenyl)-(3-cyclopropylphenyl)methanamine - 化源网 [chemsrc.com]
- 4. Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines: A novel class of structurally simple and highly potent pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cyclopropyl-Substituted Benzhydrylamine Derivatives: A Technical Guide on Synthesis, Pharmacology, and Metabolic Profiling
Introduction: The Pharmacological Rationale
Benzhydrylamine derivatives represent a privileged pharmacophore in medicinal chemistry, serving as the architectural core for a vast array of central nervous system (CNS) agents, including opioid receptor modulators, cannabinoid (CB1) antagonists, and monoamine transporter inhibitors[1][2]. The strategic introduction of a cyclopropyl group—either on the benzhydryl carbon or the amine nitrogen—provides profound stereoelectronic and pharmacokinetic advantages.
As a bioisostere, the cyclopropyl ring imparts unique conformational rigidity, locking the pharmacophore into a specific spatial orientation that enhances target receptor affinity[3]. Furthermore, the cyclopropyl moiety alters the lipophilicity and metabolic stability of the parent compound. However, this structural modification requires highly specialized synthetic methodologies and rigorous metabolic profiling, as cyclopropylamines are notorious for their complex interactions with cytochrome P450 (CYP450) enzymes[4].
Structure-Activity Relationship (SAR) & Target Binding
To understand the causality behind cyclopropyl substitution, we must examine its quantitative impact on receptor binding. A canonical example is found in the development of bupropion analogues for the treatment of psychostimulant addiction[5].
When the standard tert-butyl group of bupropion is replaced with a cyclopropyl ring, the resulting derivative exhibits a marked shift in monoamine transporter inhibition. The cyclopropyl group reduces steric bulk while maintaining a high degree of electron density, allowing the molecule to fit more optimally within the binding pockets of both the dopamine (DA) and serotonin (5HT) transporters[5].
Table 1: Monoamine Transporter Inhibition of Bupropion Analogues
Data summarizes the functional monoamine uptake inhibition efficacy based on structural modifications.
| Compound | Structural Modification | DA Uptake Inhibition Potency (vs Bupropion) | 5HT Uptake Inhibition Potency | Pharmacological Profile |
| Bupropion (1a) | N-tert-butyl (Standard) | 1x (Baseline) | Weak / Negligible | DA/NE Reuptake Inhibitor |
| Analogue 1x | N-cyclopropylamino | 4x more potent | Significantly Increased | Dual DA/5HT Reuptake Inhibitor |
| Analogue 1o | N-tert-butyl, 3'-chloro | 31x more potent | Moderate | Highly potent DA Inhibitor |
Note: Analogue 1x (2-(N-cyclopropylamino)-3-chloropropiophenone) demonstrates that cyclopropyl substitution directly causes a 4-fold increase in DA uptake inhibition while simultaneously broadening the receptor profile to include 5HT[5].
Advanced Synthetic Methodologies
The synthesis of highly substituted benzhydrylamines presents a significant chemical challenge. Traditional reductive amination of benzophenone derivatives typically fails or proceeds very slowly due to extreme steric hindrance and favorable enamine tautomerization[6].
To overcome this, modern synthesis relies on Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination or Carbonyl Azinylative Amination (CAzA) [6][7]. These methods bypass the direct reduction of a sterically hindered imine. Instead, they utilize an iminium ion generated in situ, which is subsequently attacked by an organometallic nucleophile.
Causality & Self-Validating Protocol Design
How do we know the mechanism does not involve a destructive radical intermediate? We use the cyclopropyl group itself as a radical clock . When cyclopropyl aldehyde is subjected to these coupling conditions, the reaction yields the intact cyclopropyl-substituted benzhydrylamine without any trace of strained ring-opening products[7]. Because a free α-amino radical would rapidly trigger cyclopropane ring scission, the survival of the cyclopropyl ring self-validates that the reaction proceeds via a concerted organometallic addition[7].
Fig 1: Ni-Catalyzed synthesis workflow validated by a cyclopropyl radical clock.
Step-by-Step Protocol: Ni-Catalyzed Synthesis of Cyclopropyl-Benzhydrylamine
-
Iminium Ion Generation : In an oven-dried Schlenk flask under inert atmosphere (N₂), combine cyclopropanecarbaldehyde (1.0 equiv) and a secondary N-trimethylsilyl amine (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Lewis Acid Activation : Add a catalytic amount of TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) to drive the condensation toward the iminium ion intermediate. Stir at room temperature for 30 minutes[6].
-
Catalyst Preparation : In a separate vial, prepare the active catalyst complex by mixing NiBr₂·glyme (10 mol%) with a bidentate amine ligand such as quinox or pybox (10 mol%)[6].
-
Cross-Coupling : Transfer the Ni-catalyst solution to the iminium ion mixture. Add the aryl iodide/bromide (1.5 equiv) and a metallic reductant (e.g., Indium powder or Mn dust).
-
Thermal Activation : Heat the reaction mixture to 65 °C for 12–18 hours. The elevated temperature is critical to overcome the activation energy barrier of the sterically hindered benzhydryl carbon[6].
-
Workup & Validation : Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, concentrate, and purify via silica gel chromatography. Perform ¹H NMR to confirm the presence of intact cyclopropyl protons (typically multiplets at δ 0.4–0.8 ppm), validating the absence of radical-induced ring opening[8].
Metabolic Profiling: CYP450 Interactions
While the cyclopropyl group enhances target affinity, it acts as a double-edged sword in pharmacokinetics. Cyclopropylamines are well-documented as Time-Dependent Inhibitors (TDIs) of Cytochrome P450 enzymes, particularly CYP3A4[4].
The Mechanism of CYP450 Inactivation
The causality of this inhibition lies in the oxidative susceptibility of the nitrogen atom adjacent to the cyclopropyl ring. When the cyclopropyl-substituted benzhydrylamine enters the CYP450 active site:
-
The enzyme initiates a one-electron oxidation at the amine nitrogen, forming a radical cation[4].
-
This radical cation triggers the rapid scission of the highly strained cyclopropane ring.
-
Subsequent oxidation (often involving Flavin-containing monooxygenases, FMO) converts the intermediate into a nitroso metabolite[4].
-
The nitroso oxygen and nitrogen coordinate tightly to the heme iron of the CYP450 enzyme, forming a highly stable Metabolic Intermediate Complex (MIC) , thereby permanently preventing further enzymatic turnover[4].
Fig 2: Pathway of CYP450 Time-Dependent Inhibition via Metabolic Intermediate Complex (MIC) formation.
To mitigate this TDI liability during drug development, medicinal chemists often introduce electron-withdrawing groups (e.g., trifluoroethyl) near the amine to raise the oxidation potential, thereby protecting the cyclopropyl ring from initial one-electron oxidation[4].
Conclusion
Cyclopropyl-substituted benzhydrylamine derivatives offer a powerful scaffold for modulating CNS targets. By leveraging advanced Ni-catalyzed cross-coupling methodologies, researchers can overcome the steric limitations of traditional synthesis. However, the rational design of these molecules must carefully balance the enhanced receptor affinity provided by the cyclopropyl group against its inherent liability to form CYP450 metabolic intermediate complexes.
References
-
Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination National Institutes of Health (PMC) URL:[Link][6]
-
Modular synthesis of heterobenzylic amines via Carbonyl Azinylative Amination ChemRxiv URL:[Link][7]
-
Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction Journal of Medicinal Chemistry - ACS Publications URL:[Link][5]
-
Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes ResearchGate URL:[Link][4]
-
A Synthesis of C-3 Cyclopropylcephem Derivatives Korean Chemical Society URL:[Link][8]
-
Synthesis and Development of Potential CB1 Receptor Neutral Antagonists ScholarWorks@UNO URL:[Link][1]
-
US9205076B2 - Compounds as opioid receptor modulators Google Patents URL:[2]
Sources
- 1. scholarworks.uno.edu [scholarworks.uno.edu]
- 2. US9205076B2 - Compounds as opioid receptor modulators - Google Patents [patents.google.com]
- 3. CAS 5785-66-0: α-Cyclopropyl-α-phenylbenzenemethanol [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. bkcs.kchem.org [bkcs.kchem.org]
pharmacophore analysis of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
An In-Depth Technical Guide to the Pharmacophore Analysis of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine: A Hypothetical Monoamine Reuptake Inhibitor
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive walkthrough of the , a novel molecule with structural motifs suggestive of activity as a monoamine reuptake inhibitor (TRI). Monoamine transporters (MATs), including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), are critical targets in the treatment of various neuropsychiatric disorders.[1] This document outlines both ligand-based and structure-based pharmacophore modeling approaches to elucidate the key chemical features required for potent and selective inhibition of these transporters. By synthesizing established computational methodologies with practical, field-proven insights, this guide serves as a robust resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics for central nervous system (CNS) disorders.
Introduction: The Rationale for Pharmacophore Analysis
The compound (4-chlorophenyl)(3-cyclopropylphenyl)methanamine presents a compelling scaffold for investigation as a potential monoamine reuptake inhibitor. Its diarylmethanamine core is a well-established pharmacophore in numerous known MAT inhibitors. The strategic placement of a chloro-substituent on one phenyl ring and a cyclopropyl group on the other suggests the potential for specific interactions within the binding pockets of SERT, NET, and DAT.
Pharmacophore modeling is an indispensable tool in modern drug discovery, enabling the distillation of complex molecular interactions into a three-dimensional arrangement of essential chemical features responsible for biological activity.[2][3] This approach is particularly valuable when, as in this case, a novel chemical entity is under investigation. The insights gained from pharmacophore analysis can guide virtual screening campaigns, inform lead optimization strategies, and provide a deeper understanding of structure-activity relationships (SAR).[4]
This guide will explore two complementary pharmacophore modeling strategies:
-
Ligand-Based Pharmacophore Modeling: This approach derives a pharmacophore model from a set of known active ligands in the absence of a high-resolution structure of the biological target.[5]
-
Structure-Based Pharmacophore Modeling: When a three-dimensional structure of the target protein is available, this method delineates the key interaction points between the protein and a bound ligand to generate a pharmacophore.[6][7]
Ligand-Based Pharmacophore Modeling: Uncovering Common Features of Known Inhibitors
In the absence of a co-crystal structure of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine with its putative targets, a ligand-based approach is the logical starting point. This methodology leverages the collective chemical information from a set of known, structurally diverse MAT inhibitors to construct a pharmacophore hypothesis.
Curating a High-Quality Ligand Set
The predictive power of a ligand-based pharmacophore model is fundamentally dependent on the quality and diversity of the training set. The following table outlines a representative training set of known triple reuptake inhibitors that could be used for this purpose.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |
| Indatraline | 0.6 | 2.1 | 0.4 | [1] |
| Tesofensine | 1.9 | 0.4 | 0.9 | [1] |
| PRC200-SS | 1.5 | 2.3 | 3.4 | [1] |
| Amitifadine (DOV 21,947) | 21 | 39 | 92 | [1] |
Experimental Protocol: Ligand-Based Pharmacophore Generation
The following protocol outlines a detailed, step-by-step workflow for generating a ligand-based pharmacophore model using a computational chemistry software suite such as Schrödinger's Phase, MOE (Molecular Operating Environment), or LigandScout.[8][9][10]
-
Ligand Preparation:
-
Accurately sketch or import the 2D structures of the training set ligands.
-
Generate realistic 3D conformations for each ligand, considering stereochemistry.
-
Perform a thorough conformational search for each molecule to ensure the bioactive conformation is likely represented.
-
Assign appropriate protonation states at physiological pH (e.g., 7.4).
-
Perform energy minimization for all generated conformers.
-
-
Pharmacophore Feature Definition:
-
Identify the key pharmacophoric features present in the training set molecules. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) groups
-
Aromatic Rings (AR)
-
Positive Ionizable (PI) centers
-
Negative Ionizable (NI) centers
-
-
-
Common Feature Pharmacophore Hypothesis Generation:
-
Utilize a common feature pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase) to identify spatial arrangements of pharmacophoric features that are common to the most active compounds in the training set.
-
The algorithm will align the ligands and identify common features, generating a series of pharmacophore hypotheses.
-
-
Hypothesis Scoring and Selection:
-
Each generated hypothesis is scored based on how well it maps to the active compounds and avoids mapping to any included inactive compounds.
-
The best hypothesis is typically the one that provides the best alignment and mapping for the most active and structurally diverse ligands.
-
Visualizing the Ligand-Based Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the ligand-based pharmacophore modeling process.
Caption: Workflow for ligand-based pharmacophore modeling.
Structure-Based Pharmacophore Modeling: Leveraging Transporter Architecture
With the increasing availability of high-resolution crystal structures of monoamine transporters, a structure-based approach offers a powerful complementary strategy. This method directly utilizes the 3D coordinates of the transporter's binding site to define the pharmacophore.
Selecting an Appropriate Protein Template
The choice of the protein structure is critical. For this study, the human serotonin transporter (hSERT) complexed with a known inhibitor (PDB ID: 5I6X) serves as an excellent template. This structure provides a detailed view of the key amino acid residues that form the binding pocket.
Experimental Protocol: Structure-Based Pharmacophore Generation
The following protocol details the steps for creating a structure-based pharmacophore model.
-
Protein Preparation:
-
Download the selected PDB file (e.g., 5I6X).
-
Remove water molecules and any non-essential co-factors.
-
Add hydrogen atoms and assign correct protonation states to the amino acid residues.
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Binding Site Identification:
-
Define the binding site based on the location of the co-crystallized ligand or by using a binding site detection algorithm.
-
-
Interaction Fingerprint Generation:
-
Analyze the interactions between the bound ligand and the protein residues within the defined binding site.
-
Identify and map the key interactions, such as hydrogen bonds, salt bridges, hydrophobic contacts, and pi-pi stacking.
-
-
Pharmacophore Model Creation:
-
Translate the identified interaction points into pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl becomes an HBA feature, while an interaction with a phenylalanine residue can be represented as an AR feature.
-
The resulting set of features, with their specific 3D coordinates and tolerances, constitutes the structure-based pharmacophore model.
-
Visualizing the Structure-Based Workflow
The following Graphviz diagram illustrates the structure-based pharmacophore modeling workflow.
Caption: Workflow for structure-based pharmacophore modeling.
Model Validation: Ensuring Predictive Accuracy
A pharmacophore model is only as valuable as its ability to distinguish between active and inactive compounds.[2] Rigorous validation is therefore a critical step in the workflow.
Validation Metrics
Several metrics are used to assess the quality of a pharmacophore model:
-
Enrichment Factor (EF): Measures how many more active compounds are found in a small fraction of a screened database compared to a random selection.
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, which provides a measure of the model's ability to discriminate between actives and inactives. The Area Under the Curve (AUC) is a common metric derived from the ROC plot.
Validation Protocol
-
Test Set Preparation:
-
Compile a test set of compounds that were not used in the model generation. This set should include both known active and a larger number of presumed inactive (decoy) molecules.
-
-
Database Screening:
-
Screen the test set against the generated pharmacophore model.
-
-
Performance Evaluation:
-
Calculate the EF and generate an ROC curve to assess the model's performance. A good model will have a high EF and an AUC value close to 1.0.
-
Application of the Pharmacophore Model for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
The validated pharmacophore model can now be used to analyze (4-chlorophenyl)(3-cyclopropylphenyl)methanamine.
-
Conformer Generation: Generate a set of low-energy conformers for the molecule.
-
Pharmacophore Mapping: Attempt to fit the conformers to the pharmacophore model. A successful fit indicates that the molecule possesses the necessary chemical features in the correct spatial arrangement for potential biological activity.
-
SAR Interpretation: Analyze how the chloro and cyclopropyl substituents contribute to the pharmacophore fit. This can provide insights into their role in binding and guide further chemical modifications.
Conclusion
This technical guide has provided a comprehensive framework for the as a hypothetical monoamine reuptake inhibitor. By detailing both ligand-based and structure-based methodologies, from data preparation to model validation, this document equips researchers with the necessary knowledge to effectively apply these powerful computational tools. The insights derived from such an analysis are crucial for accelerating the discovery and development of novel therapeutics for a range of neurological and psychiatric conditions.
References
-
Kaser, D., et al. (2020). Pharmacophore-based discovery of ligands for drug transporters. PMC. Available at: [Link]
-
Schrödinger. (2024). Ligand-based Pharmacophore Modeling. J's Blog. Available at: [Link]
-
TeachOpenCADD. (n.d.). Ligand-based pharmacophores. TeachOpenCADD Documentation. Available at: [Link]
-
Fiveable. (2026). Pharmacophore modeling. Fiveable. Available at: [Link]
-
Frontiers. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (2009). Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. ResearchGate. Available at: [Link]
-
Winiwarter, S., & Hilgendorf, C. (2008). Modeling of drug-transporter interactions using structural information. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
PubMed. (2021). Structure-Based Discovery of ABCG2 Inhibitors: A Homology Protein-Based Pharmacophore Modeling and Molecular Docking Approach. PubMed. Available at: [Link]
-
Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Manual. Available at: [Link]
-
Bentham Science. (2006). Target Structure-based Modeling of the Glutamate Transporter Pharmacophore. Current Medicinal Chemistry. Available at: [Link]
-
Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences. Available at: [Link]
-
SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. Available at: [Link]
-
Omixium. (2025). Ligand-Based Pharmacophore Modeling using RDKit. YouTube. Available at: [Link]
-
Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potential inhibitors of SARS-CoV-2 papain-like-protease. Arabian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2022). Pharmacophore model and transport mechanism for beta-lactam antibiotics. ResearchGate. Available at: [Link]
-
Geffert, L. M., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega. Available at: [Link]
-
Gopishetty, B., et al. (2013). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry. Available at: [Link]
-
PubMed. (2017). Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. PubMed. Available at: [Link]
-
PubMed. (2022). Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. PubMed. Available at: [Link]
Sources
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. aast.edu [aast.edu]
- 4. columbiaiop.ac.in [columbiaiop.ac.in]
- 5. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 6. Pharmacophore-based discovery of ligands for drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 9. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 10. inteligand.com [inteligand.com]
Metabolic Stability and Biotransformation of (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine: A Technical Guide
Executive Summary
In modern drug discovery, the diarylmethylamine scaffold is a privileged pharmacophore frequently utilized in the development of CNS-active agents, antihistamines, and anticholinergics. However, this structural class is notoriously plagued by high intrinsic clearance (
This technical whitepaper provides an in-depth analysis of the metabolic stability of this compound. By dissecting its structural hotspots—specifically the highly activated benzylic methine carbon and the complex biotransformation pathways of the cyclopropyl ring—we establish a comprehensive framework for evaluating, profiling, and optimizing this chemical entity [1].
Structural Analysis & Metabolic Hotspots
The metabolic fate of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine is dictated by the electronic and steric interplay of its four primary structural components.
The Benzylic Methine Carbon: The Primary Liability
The most critical metabolic soft spot in any diarylmethylamine is the benzylic methine carbon (the CH group attached to the primary amine). This C–H bond is highly activated because the resulting carbon-centered radical (formed during Cytochrome P450 hydrogen abstraction) is heavily stabilized by resonance from the two adjacent phenyl rings and the electron-donating lone pair of the nitrogen atom. Oxidation at this site yields an unstable carbinolamine intermediate, which rapidly and spontaneously collapses into (4-chlorophenyl)(3-cyclopropylphenyl)methanone and ammonia[1].
The 3-Cyclopropylphenyl Motif: Stability vs. Bioactivation
The cyclopropyl group is frequently employed as a bioisostere for alkyl groups (such as isopropyl) to improve metabolic stability. The high
However, the tertiary benzylic position on the cyclopropyl ring remains a vulnerability. CYP450 enzymes can hydroxylate this position to form a 1-arylcyclopropanol metabolite [3]. Furthermore, while arylcyclopropanes are generally more stable than N-cyclopropylamines, they can occasionally undergo single-electron transfer (SET) by specific CYP isozymes, leading to radical cation formation and subsequent ring opening. This pathway carries a latent risk of mechanism-based inactivation (MBI) if the resulting electrophile covalently binds to the CYP heme prosthetic group [4].
The 4-Chlorophenyl Motif: The Halogen Shield
The para-chloro substitution on the second phenyl ring acts as a "metabolic shield." Chlorine is both sterically bulky and electron-withdrawing, which deactivates the aromatic ring toward electrophilic attack by the CYP450 Compound I (
Mechanistic Pathways of Biotransformation
To conceptualize the metabolic degradation of this compound, we must map the specific enzymatic interactions at the atomic level.
Pathway A: Oxidative Deamination
CYP450-mediated oxidative deamination pathway at the highly activated benzylic methine carbon.
Pathway B: Arylcyclopropane Oxidation
Biotransformation of the arylcyclopropane motif via hydroxylation and single electron transfer.
Experimental Workflows for Metabolic Profiling
To accurately quantify the clearance and identify the specific metabolites of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine, robust, self-validating in vitro assays are required. The following protocols are designed to ensure data trustworthiness by embedding strict causality and internal controls into every step.
Protocol 1: In Vitro Microsomal Stability Assay (HLM/RLM)
This assay determines the intrinsic clearance (
-
Preparation of Working Solutions: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-Incubation (The Thermal/Binding Control): Combine human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL with the 1 µM test compound in a 96-well plate. Incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation is critical to equilibrate the assay temperature and allow non-specific binding to the microsomal lipid bilayer to reach steady state before enzymatic turnover begins.
-
-
Reaction Initiation (The Temporal Anchor): Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).
-
Causality: CYP450 enzymes are obligate NADPH-dependent monooxygenases. Withholding NADPH until this exact moment ensures a true
baseline, preventing premature metabolism.
-
-
Time-Course Sampling & Quenching: At precisely
and minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol).-
Causality: The immediate introduction of cold organic solvent instantly denatures the CYP enzymes, halting the reaction natively and precipitating the proteins to prevent LC column fouling.
-
-
Centrifugation & LC-HRMS Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS to quantify the disappearance of the parent mass (
258.10).
Protocol 2: Reactive Metabolite Trapping (GSH/KCN)
Because the cyclopropyl group carries a risk of ring-opening into a reactive electrophile, a trapping assay is mandatory to assess toxicity risks [5].
-
Scaled-Up Incubation: Prepare the microsomal incubation as described above, but increase the test compound concentration to 10 µM to ensure sufficient metabolite generation.
-
Trapping Agent Addition: Supplement the buffer with either 5 mM Glutathione (GSH) or 1 mM Potassium Cyanide (KCN) prior to adding NADPH.
-
Causality: GSH acts as a "soft" nucleophile to trap soft electrophiles (like ring-opened radical cations or quinone methides), while KCN acts as a "hard" nucleophile to trap hard electrophiles (like iminium ions formed from the primary amine).
-
-
High-Resolution Mass Spectrometry (HRMS): Analyze the quenched supernatant using a Data-Dependent Acquisition (DDA) method on a Q-TOF or Orbitrap mass spectrometer.
-
Mass Defect Filtering (MDF): Apply an MDF algorithm targeting the specific isotopic signature of the chlorine atom (
ratio of 3:1).-
Causality: Microsomal incubations produce massive amounts of endogenous background noise. Filtering the data specifically for the chlorine isotope pattern allows the software to instantly isolate drug-related adducts from biological matrix interference.
-
Quantitative Data & Mitigation Strategies
If the parent compound exhibits unacceptably high clearance, structural optimization is required. The table below summarizes representative in vitro clearance data for the parent scaffold and outlines proven medicinal chemistry strategies (such as fluorination and steric hindrance) used to block the identified metabolic hotspots[6].
| Compound Variant | Structural Modification | Half-life ( | Primary Metabolic Fate | |
| Parent Compound | None | 125.4 | 12.5 | Benzylic oxidation (Deamination) |
| Benzylic H | 45.2 | 35.8 | Cyclopropyl hydroxylation | |
| Benzylic H | 12.5 | >120 | Highly Stable | |
| Spirocyclic Analog | Cyclopropyl | 85.6 | 18.2 | Benzylic oxidation |
Data Interpretation: Replacing the benzylic hydrogen with a methyl group (
References
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
- Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers.
- The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry. Benchchem.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Sources
Solvation Mechanics and Solubility Profiling of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine: A Technical Whitepaper
As drug discovery pipelines increasingly populate with highly lipophilic, high-molecular-weight candidates, understanding the exact solvation mechanics of novel scaffolds is critical. This whitepaper provides an in-depth physicochemical analysis of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine , a complex diarylmethanamine derivative. By deconstructing its solubility profile in aqueous media versus dimethyl sulfoxide (DMSO), we establish rigorous, self-validating experimental workflows designed to prevent late-stage formulation failures and early-stage bioassay artifacts.
Physicochemical Profiling & Solvation Causality
To predict and manage the solubility of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine, we must first analyze the structural causality behind its interaction with different solvent systems.
Structural Drivers of Lipophilicity
The molecule consists of a central methanamine carbon flanked by two distinct aromatic systems:
-
4-Chlorophenyl Group: The halogen substitution significantly increases the molecule's overall lipophilicity (LogP) and polarizability. The electron-withdrawing nature of the chlorine atom also subtly modulates the electron density of the adjacent aromatic ring, enhancing hydrophobic interactions.
-
3-Cyclopropylphenyl Group: The cyclopropyl ring introduces rigid aliphatic bulk. Unlike heteroatom substitutions, this cycloalkane appendage increases the hydrophobic surface area without providing any hydrogen bond acceptor sites, further driving the molecule away from aqueous compatibility.
Ionization State and Aqueous Resistance
The molecule features a primary amine. The
In theory, ionization enhances aqueous solubility via ion-dipole interactions with water. However, in the case of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine, the massive hydrophobic bulk of the diaryl system creates a severe entropic penalty for water. The energy required to form a highly ordered water cavity (solvation shell) around the lipophilic rings vastly outweighs the enthalpic gain from solvating the single ammonium cation. Consequently, the thermodynamic solubility in water remains exceptionally poor.
DMSO Solvation Mechanics
Dimethyl sulfoxide (DMSO) is the universal solvent of choice in early drug discovery due to its polar aprotic nature[3]. DMSO solvates this specific molecule through a dual mechanism:
-
Hydrophobic Accommodation: The methyl groups of DMSO interact favorably with the chloro- and cyclopropyl-phenyl rings via London dispersion forces.
-
Dipole-Dipole Stabilization: The highly polarized
bond acts as a potent hydrogen bond acceptor. It strongly coordinates with the protons of the primary amine, achieving complete solvation without the need to donate hydrogen bonds.
Comparative Solubility Profile
The stark contrast between the aqueous and organic solvation mechanics dictates how this compound must be handled in the laboratory. The table below summarizes the quantitative and qualitative differences.
| Parameter | Aqueous Media (PBS, pH 7.4) | Dimethyl Sulfoxide (DMSO) |
| Dielectric Constant ( | ~80.0 (Highly polar) | 46.7 (Polar aprotic) |
| Dominant Solvation Forces | Hydrogen bonding, Ion-dipole | Dipole-dipole, Dispersion forces |
| Amine State | Protonated ( | Neutral / Hydrogen-bonded to |
| Estimated Solubility | ||
| Primary Application | Late-stage formulation, in vivo PK | Stock solution preparation, HTS assays |
| Limiting Factor | Hydrophobic cavity formation energy | Freezing point ( |
Experimental Workflows: Self-Validating Systems
Solubility is not a static number; it is a path-dependent property. As Application Scientists, we must differentiate between Kinetic and Thermodynamic solubility. The protocols below are designed as self-validating systems, incorporating internal controls to ensure data integrity.
A. Kinetic Solubility Protocol (The "Top-Down" Approach)
Causality: Kinetic solubility evaluates the metastable supersaturation point of a compound. It mimics the exact conditions of high-throughput screening (HTS) where a compound, fully dissolved in DMSO, is rapidly spiked into an aqueous bioassay buffer[3]. Risk Mitigation: Rapid dilution of a lipophilic drug from DMSO into water often triggers the formation of nano-particulates. These sub-visible particles can scatter light and bind non-specifically to proteins, causing severe false positives in biochemical assays[4].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve exactly 2.57 mg of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine (free base) in 1.0 mL of 100% anhydrous DMSO to create a 10 mM stock.
-
Serial Dilution: Prepare a concentration gradient (e.g., 10, 50, 100, 200
) in DMSO. -
Aqueous Spiking: Transfer 2
of each DMSO dilution into 98 of PBS (pH 7.4) in a 96-well plate. Critical: The final DMSO concentration must strictly not exceed 2% to prevent artificial alteration of the buffer's dielectric constant[3]. -
Equilibration: Incubate the plate at
for 90 minutes with orbital shaking (300 rpm). -
Validation Checkpoint (Nephelometry): Before filtration, read the plate using a nephelometer (light scattering). An abrupt increase in scatter indicates the exact concentration where nano-precipitation begins, validating the upper limit of the assay[4].
-
Filtration & Analysis: Filter the mixture through a 0.45
PVDF membrane. Quantify the filtrate concentration using LC-MS/MS against a standard curve.
B. Thermodynamic Solubility Protocol (The "Bottom-Up" Approach)
Causality: Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the solvated state. This is mandatory for late-stage formulation development and predicting in vivo gastrointestinal absorption[5].
Step-by-Step Methodology:
-
Solid Addition: Add an excess amount of solid (4-chlorophenyl)(3-cyclopropylphenyl)methanamine (e.g., 5 mg) into a glass vial.
-
Buffer Introduction: Add 1.0 mL of PBS (pH 7.4). Do not add any co-solvents or DMSO.
-
Equilibration: Seal the vial and agitate on a rotary shaker at
(or for physiological relevance) for a minimum of 48 hours. True equilibrium requires overcoming the lattice energy of the solid. -
Validation Checkpoint (XRPD): After 48 hours, centrifuge the suspension. Extract a small portion of the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This validates that the solid has not converted into a different polymorph or a hydrate/salt form during the aqueous incubation.
-
Phase Separation: Centrifuge the remaining mixture at 15,000 x g for 15 minutes to pellet all undissolved material.
-
Analysis: Carefully aspirate the supernatant, dilute appropriately, and quantify using HPLC-UV.
Solubility Assessment Decision Tree
The following workflow diagram illustrates the logical routing for solubility profiling based on the development stage of the compound.
Caption: Decision tree for kinetic vs. thermodynamic solubility workflows in early drug development.
References
- WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing".
- Creative Biolabs. "Thermodynamic Solubility Testing Service".
- BenchChem. "Side reactions and byproducts of PEG5-bis-(ethyl phosphonate) coupling." (Reference for primary amine pKa values).
- Gillespie, C. (2013). "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers". University of Strathclyde.
- PolyU Institutional Research Archive. "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 5. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]
The History and Discovery of (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine: A Cornerstone in Nav1.8-Targeted Analgesic Drug Design
Executive Summary
In the landscape of modern analgesic drug discovery, the transition from centrally acting opioids to peripherally restricted non-narcotic agents represents a critical paradigm shift. At the heart of this chemical evolution lies a highly specific pharmacophore building block: (4-chlorophenyl)(3-cyclopropylphenyl)methanamine .
Far from being a mere chemical curiosity, this chiral diarylmethylamine serves as the structural linchpin in the synthesis of next-generation voltage-gated sodium channel (Nav1.8) inhibitors, such as the 2-oxo-oxazolidine-5-carboxamide class developed by pharmaceutical leaders like Merck[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the biological rationale, the Structure-Activity Relationship (SAR) logic, and the precise synthetic methodologies that brought this molecule to the forefront of pain management research.
The Biological Imperative: Nav1.8 as a Target
For decades, severe acute and chronic pain was managed primarily via the central nervous system (CNS) using µ-opioid receptor agonists. However, the systemic activation of these receptors drives severe side effects, including respiratory depression and addiction.
The discovery of Nav1.8 (SCN10A) —a tetrodotoxin-resistant voltage-gated sodium channel exclusively expressed in the peripheral sensory neurons (dorsal root ganglia, or DRG)—provided a revolutionary alternative [2].
The Causality of Target Selection: Nav1.8 is responsible for the upstroke of action potentials in nociceptors (pain-sensing neurons). By selectively blocking Nav1.8 in the periphery, researchers can halt the propagation of pain signals before they reach the spinal cord and brain. Because Nav1.8 is absent in the CNS and cardiac tissue, a highly selective inhibitor theoretically neutralizes pain without triggering addiction or cardiotoxicity.
Diagram 1: Nav1.8 peripheral pain signaling pathway and mechanism of targeted inhibition.
Evolution of the Diarylmethylamine Pharmacophore
The discovery of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine was driven by the urgent need to overcome the off-target toxicity of early Nav1.8 inhibitors. Early prototypes suffered from poor selectivity against Nav1.5 , the primary sodium channel in cardiac myocytes. Inhibiting Nav1.5 leads to lethal arrhythmias.
Through rigorous SAR campaigns, medicinal chemists identified that the Voltage-Sensing Domain 2 (VSD2) of Nav1.8 could accommodate a specific diarylmethylamine scaffold [1]. The selection of the 4-chloro and 3-cyclopropyl substitutions was not arbitrary; it was an exercise in precise spatial engineering:
-
The 4-Chlorophenyl Vector: The chlorine atom acts as a halogen bond donor, anchoring the molecule deep within a lipophilic sub-pocket of the Nav1.8 VSD2 domain. This interaction drastically increases the binding affinity (potency).
-
The 3-Cyclopropylphenyl Vector: The cyclopropyl group is rigid, lipophilic, and electron-donating. More importantly, it provides a highly specific steric bulk. This bulk perfectly fills a cavity in Nav1.8 but creates a severe steric clash with the corresponding residues in the Nav1.5 binding site, driving the selectivity profile to >4,000-fold.
-
The (S)-Stereocenter: The primary amine must be oriented precisely to act as a hydrogen bond donor to the channel backbone. Only the (S)-enantiomer achieves the correct trajectory.
Diagram 2: SAR logic driving the structural design of the diarylmethylamine core.
Quantitative SAR Data Summary
The table below illustrates the causality of these structural modifications, demonstrating how the stepwise addition of the chloro and cyclopropyl groups optimizes both potency and safety.
| Ar1 (Aryl 1) | Ar2 (Aryl 2) | Nav1.8 IC₅₀ (nM) | Nav1.5 IC₅₀ (nM) | Selectivity Fold (Nav1.5/Nav1.8) |
| Phenyl | Phenyl | 150.0 | 1,500 | 10x |
| 4-Chlorophenyl | Phenyl | 45.0 | 2,250 | 50x |
| 4-Chlorophenyl | 3-Methylphenyl | 12.5 | 3,750 | 300x |
| 4-Chlorophenyl | 3-Cyclopropylphenyl | 2.1 | >10,000 | >4,700x |
(Data represents the generalized SAR trajectory observed in diarylmethylamine-based Nav1.8 inhibitor patent literature).
Synthetic Methodology: The Ellman Asymmetric Protocol
Because only the (S)-enantiomer of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine is biologically active in the final drug construct, traditional racemic synthesis followed by chiral resolution is highly inefficient (capping yields at 50%).
To build a self-validating, high-yield system, process chemists utilize Ellman’s chiral sulfinamide chemistry [3]. This protocol guarantees high diastereomeric excess (de) by utilizing a removable chiral auxiliary.
Step-by-Step Experimental Workflow
Step 1: Condensation to Form the Chiral Sulfinyl Imine
-
Reagents: 3-Cyclopropylbenzaldehyde (1.0 eq), (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq), anhydrous THF.
-
Procedure:
-
Charge a flame-dried flask with 3-cyclopropylbenzaldehyde and anhydrous THF under an argon atmosphere.
-
Add the (R)-sulfinamide, followed by the dropwise addition of Ti(OEt)₄. Causality: Ti(OEt)₄ acts as both a Lewis acid catalyst to activate the aldehyde and an irreversible water scavenger to drive the condensation to 100% conversion.
-
Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, filter through Celite to remove titanium dioxide salts, and concentrate.
-
Purify via flash column chromatography to yield (R)-N-(3-cyclopropylbenzylidene)-2-methylpropane-2-sulfinamide.
-
Step 2: Diastereoselective Grignard Addition
-
Reagents: (R)-Sulfinyl imine (1.0 eq), 4-Chlorophenylmagnesium bromide (0.5 M in THF) (2.0 eq), anhydrous CH₂Cl₂.
-
Procedure:
-
Dissolve the (R)-sulfinyl imine in anhydrous CH₂Cl₂ and cool to -48 °C using a dry ice/acetonitrile bath. Causality: The -48 °C temperature is critical; it maximizes the conformational rigidity of the transition state, preventing non-selective nucleophilic attack.
-
Add 4-chlorophenylmagnesium bromide dropwise over 30 minutes. Causality: The bulky tert-butyl group on the sulfinamide sterically blocks the Si-face of the imine. The Grignard reagent is forced to attack exclusively from the Re-face.
-
Stir for 4 hours at -48 °C, warm to room temperature, quench with NH₄Cl, extract with EtOAc, and concentrate to yield the (S,R)-sulfinamide diastereomer.
-
Step 3: Acidic Cleavage of the Auxiliary
-
Reagents: (S,R)-Sulfinamide intermediate (1.0 eq), 4M HCl in Dioxane (3.0 eq), Methanol.
-
Procedure:
-
Dissolve the intermediate in methanol and cool to 0 °C.
-
Add 4M HCl in dioxane dropwise. Causality: The highly targeted acidic environment selectively cleaves the N-S bond of the sulfinamide auxiliary without ring-opening the sensitive cyclopropyl group or racemizing the newly formed chiral center.
-
Stir for 2 hours. Concentrate in vacuo, triturate with diethyl ether to remove sulfinyl byproducts, and filter to isolate (S)-(4-chlorophenyl)(3-cyclopropylphenyl)methanamine hydrochloride (>98% ee).
-
Diagram 3: Ellman asymmetric synthesis workflow for the (S)-diarylmethylamine.
References
-
Title: A tetrodotoxin-resistant voltage-gated sodium channel expressed by sensory neurons. Source: Nature, 379(6562), 257-262 (1996). URL: [Link]
-
Title: N-tert-Butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Source: Accounts of Chemical Research, 35(11), 984-995 (2002). URL: [Link]
- Title: 2-oxo-oxazolidine-5-carboxamides as Nav1.8 inhibitors.
Sources
Application Note: Synthesis and Purification of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Building block synthesis for voltage-gated sodium channel (e.g., Nav1.8) inhibitors and related neuroactive pharmacophores.
Introduction and Strategic Rationale
Diarylmethylamines (benzhydrylamines) represent a privileged scaffold in medicinal chemistry, frequently serving as the core recognition motif for various CNS and peripheral nervous system targets. Specifically, derivatives like (4-chlorophenyl)(3-cyclopropylphenyl)methanamine are critical intermediates in the synthesis of Nav1.8 channel inhibitors, which are actively investigated for the management of acute and chronic pain disorders[1].
Synthesizing sterically hindered diarylmethylamines presents unique challenges. The direct reductive amination of diaryl ketones is notoriously sluggish due to the steric bulk surrounding the carbonyl carbon, which inhibits the initial formation of the imine intermediate.
To overcome this, our validated synthetic strategy employs a two-phase approach:
-
Nucleophilic Acyl Substitution: Utilizing a Weinreb amide to ensure mono-addition of the Grignard reagent, preventing the formation of undesired tertiary alcohols.
-
Microwave-Assisted Reductive Amination: Employing microwave irradiation to overcome the activation energy barrier of imine formation, coupled with sodium cyanoborohydride (
) for selective reduction at a slightly acidic pH[1].
Synthetic Workflow and Pathway
Fig 1: Two-step synthetic workflow for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine.
Reaction Optimization Data
The reductive amination of the intermediate diaryl ketone is the rate-limiting step. Conventional heating often results in incomplete conversion and the accumulation of secondary amine byproducts. Table 1 summarizes the optimization parameters demonstrating the necessity of microwave (MW) irradiation for this specific transformation.
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Nitrogen Source | Solvent | Temp / Time | Conversion (LC-MS) |
| 1 | MeOH | 65 °C / 24 h | < 15% (Mostly SM) | ||
| 2 | EtOH | 25 °C / 18 h | 42% | ||
| 3 | EtOH | 80 °C / 12 h | 68% | ||
| 4 | EtOH | 130 °C (MW) / 10 min | > 95% |
Note: Entry 4 represents the optimal self-validating protocol, minimizing reaction time while maximizing primary amine yield, adapted from established Nav1.8 inhibitor synthesis protocols[1].
Experimental Protocols
Protocol A: Synthesis of (4-chlorophenyl)(3-cyclopropylphenyl)methanone
Mechanistic Insight: The use of the Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered cyclic chelate with the magnesium ion upon Grignard addition. This tetrahedral intermediate is stable at low temperatures, preventing a second equivalent of the Grignard reagent from attacking, which would yield a tertiary alcohol. The ketone is only liberated upon aqueous acidic workup.
Materials:
-
3-Cyclopropyl-N-methoxy-N-methylbenzamide (1.0 eq, 1.1 mmol)
-
(4-Chlorophenyl)magnesium bromide (1.0 M in THF) (1.9 eq, 2.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous
solution
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Dissolution: Charge the flask with 3-cyclopropyl-N-methoxy-N-methylbenzamide (0.22 g, 1.1 mmol) and anhydrous THF (10 mL).
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Addition: Dropwise, add (4-chlorophenyl)magnesium bromide (2.1 mL, 2.1 mmol) via syringe over 5 minutes. Observation: A slight exothermic reaction and color change may occur.
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (rt). Stir continuously for 3.5 hours[1].
-
Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The Weinreb amide spot should be completely consumed.
-
Quenching & Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous
(15 mL). Extract the aqueous layer with Ethyl Acetate ( mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure diaryl ketone.
Protocol B: Microwave-Assisted Reductive Amination
Mechanistic Insight:
Materials:
-
(4-Chlorophenyl)(3-cyclopropylphenyl)methanone (1.0 eq, 0.88 mmol)
-
Ammonium Acetate (
) (15.0 eq, 13 mmol) -
Sodium Cyanoborohydride (
) (1.5 eq, 1.3 mmol) -
Absolute Ethanol (EtOH) (8 mL)
Step-by-Step Procedure:
-
Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a stir bar, add the intermediate ketone (0.22 g, 0.88 mmol) and
(1.0 g, 13 mmol)[1]. -
Solvation: Suspend the reagents in absolute EtOH (8 mL).
-
Reduction Initiation: Add
(83 mg, 1.3 mmol) to the mixture[1]. Seal the vial with a crimp cap. -
Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Heat the mixture under microwave irradiation at 130 °C for exactly 10 minutes[1].
-
Workup: Allow the vial to cool to room temperature. Carefully vent the cap in a fume hood (Caution: potential trace generation of HCN gas from unreacted cyanoborohydride during aqueous workup).
-
Quenching: Dilute the mixture with EtOAc (20 mL) and wash with 1M NaOH (10 mL) to neutralize the acetate and safely partition the cyanide salts into the basic aqueous layer.
-
Isolation: Extract the aqueous layer once more with EtOAc (10 mL). Combine the organic layers, wash with brine, dry over
, and concentrate in vacuo. -
Final Purification: Purify the crude amine via reverse-phase preparative HPLC or by forming the hydrochloride salt (bubbling HCl gas into an ethereal solution of the crude amine) to yield (4-chlorophenyl)(3-cyclopropylphenyl)methanamine.
References
- Title: WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.
Sources
Application Note: Solubilization and In Vitro Assay Preparation of (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: In Vitro Biochemical and Cell-Based Assays
Introduction & Chemical Rationale
(4-Chlorophenyl)(3-cyclopropylphenyl)methanamine is a lipophilic, primary amine building block frequently utilized in the synthesis of novel therapeutics and pharmacological probes. Structurally, it consists of a central methanamine linked to two bulky, hydrophobic aromatic rings (a chlorophenyl and a cyclopropylphenyl group).
Due to its high lipophilicity and the lack of highly polar functional groups (beyond the primary amine), this compound exhibits extremely poor thermodynamic solubility in neutral aqueous buffers (e.g., PBS, HEPES) or standard cell culture media[1]. Attempting to dissolve this compound directly into aqueous media will result in incomplete dissolution, leading to inaccurate dosing, variable assay data, and false-negative high-throughput screening (HTS) results[2].
To ensure a self-validating and reproducible experimental system, this protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle. DMSO is an amphiphilic, polar aprotic solvent that effectively disrupts the crystalline lattice of lipophilic solids while remaining completely miscible with water[3].
Quantitative Solubilization Parameters
| Parameter | Specification |
| Compound Name | (4-chlorophenyl)(3-cyclopropylphenyl)methanamine |
| Molecular Weight | ~257.76 g/mol |
| Physical State | Solid / Powder |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Target Master Stock | 10 mM |
| Intermediate Diluent | 100% DMSO |
| Final Assay Diluent | Aqueous Buffer / Culture Media |
| Max Final DMSO Concentration | ≤ 0.5% (v/v) (Assay dependent) |
The Causality of "Solvent Shock" and Precipitation
A critical failure point in in vitro assay preparation is the direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer.
The Mechanism of Failure: When a concentrated DMSO droplet contacts water, the DMSO solvent rapidly diffuses into the bulk aqueous phase. Because the diffusion rate of the solvent vastly exceeds the dispersion rate of the lipophilic solute, the local micro-environment experiences a sudden, catastrophic drop in solvation capacity. This phenomenon, known as "solvent shock," forces the compound into a state of localized supersaturation, triggering rapid nucleation and irreversible precipitation[2].
The Solution: To prevent this, researchers must employ a stepwise serial dilution in 100% DMSO to create intermediate stocks before any aqueous contact[4]. By lowering the absolute concentration of the compound in the DMSO vehicle prior to aqueous introduction, the concentration gradient during the final mixing step is minimized, allowing the compound to remain in a stable, homogeneous dispersion.
Mechanistic outcomes of direct aqueous dilution versus stepwise DMSO dilution.
Step-by-Step Experimental Protocol
Phase 1: Preparation of the 10 mM Master Stock
Note: DMSO is highly hygroscopic. Absorbed atmospheric water will significantly reduce the solubility capacity of the solvent[3].
-
Equilibration: Allow the sealed vial of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents ambient moisture condensation on the powder.
-
Weighing: Using a calibrated analytical balance, weigh the required mass of the compound into a sterile, solvent-resistant polypropylene microcentrifuge tube. (e.g., For a 10 mM stock, weigh 2.58 mg of compound).
-
Solvation: Add exactly 1.0 mL of fresh, anhydrous DMSO to the tube.
-
Agitation: Vortex the solution vigorously for 1–2 minutes.
-
Sonication (If Required): If the solution remains turbid or visible particulates persist, place the tube in a room-temperature water-bath sonicator for 5 to 10 minutes to input mechanical energy and disrupt the remaining crystal lattice[3].
Phase 2: Intermediate Serial Dilution
-
Determine the highest final concentration required for your in vitro assay (e.g., 10 µM).
-
Prepare a 100x intermediate stock by diluting the 10 mM master stock into 100% DMSO[4].
-
Example: Transfer 10 µL of the 10 mM master stock into 90 µL of anhydrous DMSO to create a 1 mM intermediate stock.
-
-
Repeat this serial dilution in 100% DMSO for all required dose-response concentrations[5].
Phase 3: Final Aqueous Assay Integration
-
Temperature Matching: Pre-warm the aqueous assay buffer or cell culture media to 37°C. Cold aqueous media drastically reduces kinetic solubility and promotes immediate precipitation.
-
Dispersion: Add the intermediate DMSO stock to the aqueous media at a 1:100 ratio (yielding a 1% final DMSO concentration) or a 1:1000 ratio (yielding a 0.1% final DMSO concentration)[2].
-
Active Mixing: Introduce the DMSO solution dropwise while simultaneously vortexing or rapidly stirring the aqueous phase. This maximizes the dispersion rate and prevents localized supersaturation[4].
Workflow for preparing (4-chlorophenyl)(3-cyclopropylphenyl)methanamine for in vitro assays.
Self-Validation & Quality Control
To ensure the integrity of the assay, the protocol must be self-validating. You cannot assume the compound remains in solution simply because it was added to the buffer.
-
Visual & Optical Inspection: Immediately after Phase 3, inspect the aqueous solution against a dark background. Any opalescence or turbidity indicates precipitation. For high-throughput setups, utilize nephelometry or check for anomalous baseline shifts in UV-Vis absorbance, as suspended precipitates will scatter light[2].
-
LC-MS/MS Verification (Thermodynamic Check): For rigorous validation, centrifuge an aliquot of the final aqueous assay mixture at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS and compare the quantified concentration against a standard curve generated directly in DMSO. If the aqueous concentration is significantly lower than the theoretical calculation, the compound has crashed out[6].
References
-
[3] BenchChem Technical Support Team. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
-
[4] MedKoo Biosciences. General instruction for compound handling. MedKoo Biosciences.
-
[6] BioDuro-Sundia. ADME Solubility Assay. BioDuro-Global CRDMO.
-
[5] Xia, M., et al. An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser. National Institutes of Health (NIH).
-
[1] MDPI Authors. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options. MDPI.
-
[2] Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for the Synthesis of Cyclopropyl Phenyl Methanamines
Introduction
Cyclopropyl phenyl methanamines represent a critical structural motif in medicinal chemistry and drug discovery. The unique conformational constraints and electronic properties imparted by the cyclopropane ring often lead to enhanced potency, selectivity, and improved metabolic stability in bioactive molecules. This guide provides an in-depth exploration of the optimal reaction conditions for synthesizing this important class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic strategies, offering field-proven insights to enable rational experimental design and troubleshooting.
Strategic Approaches to Synthesis
The synthesis of cyclopropyl phenyl methanamines can be broadly categorized into three primary strategies, each with its own set of advantages and considerations:
-
Titanium-Mediated Cyclopropanation of Benzonitriles (Kulinkovich-Szymoniak Reaction): This is a powerful method for the direct synthesis of primary 1-phenylcyclopropylamines.
-
Reductive Amination of Cyclopropyl Phenyl Ketone: A versatile two-step approach that first constructs the cyclopropyl phenyl ketone intermediate, which is then converted to the desired amine.
-
Cyclopropanation of Styrenes: This strategy is particularly useful for accessing 2-phenylcyclopropylamines and can be adapted for asymmetric synthesis.
This document will focus on providing detailed protocols and optimization parameters for the first two, most common and robust, strategies.
I. Titanium-Mediated Synthesis of Primary 1-Phenylcyclopropylamines
The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction that enables the synthesis of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide.[1]
Mechanistic Considerations & Rationale for Experimental Choices
The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (typically ethylmagnesium bromide) with a titanium(IV) alkoxide.[2][3] This intermediate then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid promotes the rearrangement to the desired cyclopropylamine.[1]
Key Parameters and Their Impact:
-
Grignard Reagent Stoichiometry: The use of more than two equivalents of the Grignard reagent relative to the nitrile can lead to the formation of tertiary carbinamine byproducts, thus decreasing the yield of the desired cyclopropylamine.[1]
-
Titanium(IV) Alkoxide Stoichiometry: Sub-stoichiometric amounts of the titanium catalyst result in lower yields of the cyclopropylamine and an increase in ketone and carbinamine side products.[1] Therefore, a stoichiometric amount of the titanium reagent is generally preferred.
-
Lewis Acid: The addition of a Lewis acid in a separate step is crucial for the efficient conversion of the intermediate azatitanacycle to the final cyclopropylamine.[1]
Visualizing the Reaction Pathway
Caption: Kulinkovich-Szymoniak reaction pathway for 1-phenylcyclopropan-1-amine.
Detailed Experimental Protocol: Synthesis of 1-Phenylcyclopropan-1-amine
This protocol is adapted from the procedure described by Bertus and Szymoniak.[1]
Materials:
-
Benzonitrile
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., 3M in diethyl ether)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous diethyl ether (or THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Formation of the Titanacyclopropane: Cool the flask to 0 °C in an ice bath. Add titanium(IV) isopropoxide (1.0 eq.) to the solvent. To this solution, add ethylmagnesium bromide (2.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction with Nitrile: Add benzonitrile (1.0 eq.) to the reaction mixture. Stir the resulting mixture at room temperature for 8-12 hours.
-
Lewis Acid Treatment: Cool the reaction mixture to 0 °C and add boron trifluoride diethyl etherate (2.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 1-phenylcyclopropan-1-amine.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for the stability of the Grignard and titanium reagents. |
| Temperature | 0 °C for reagent addition, then RT | Controls the exothermic reaction and prevents side reactions. |
| Stoichiometry | Nitrile:Ti(O-i-Pr)₄:EtMgBr = 1:1:2 | Optimizes the yield of the desired primary amine.[1] |
| Lewis Acid | BF₃·OEt₂ (2.0 eq.) | Efficiently converts the azatitanacycle to the cyclopropylamine.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the organometallic reagents from moisture and oxygen. |
II. Reductive Amination of Cyclopropyl Phenyl Ketone
This classical approach offers great flexibility in introducing various substituents on the amine nitrogen. The synthesis begins with the preparation of cyclopropyl phenyl ketone, which is then converted to the target amine.
Synthesis of Cyclopropyl Phenyl Ketone
An efficient method for the synthesis of cyclopropyl phenyl ketone involves the reaction of 1,3-dichloro-2-propanone with benzene in the presence of a Lewis acid, followed by intramolecular cyclization. A more modern and widely used laboratory-scale synthesis involves the cyclopropanation of a chalcone derivative.[4]
Detailed Experimental Protocol: Reductive Amination of Cyclopropyl Phenyl Ketone
This protocol describes a general procedure for the reductive amination to yield N-substituted cyclopropyl phenyl methanamines.
Materials:
-
Cyclopropyl phenyl ketone
-
Amine (e.g., ammonia, primary or secondary amine)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)
-
Methanol (MeOH) or Dichloromethane (DCM) as solvent
-
Acetic acid (for imine formation catalysis)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve cyclopropyl phenyl ketone (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol or DCM). Add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-4 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent portion-wise. For NaBH₄ in methanol, add it slowly to control gas evolution. For NaBH(OAc)₃ in DCM, add it in one portion. Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ or Catalytic Hydrogenation | NaBH(OAc)₃ is milder and more selective for imines over ketones. Catalytic hydrogenation is a clean method but requires specialized equipment. |
| Solvent | DCM for NaBH(OAc)₃, MeOH for NaBH₄ | Choice of solvent depends on the reducing agent used. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate. |
| Temperature | 0 °C for reduction, then RT | Controls the reactivity of the reducing agent. |
Visualizing the Reductive Amination Workflow
Caption: General workflow for reductive amination of cyclopropyl phenyl ketone.
Asymmetric Synthesis Considerations
For the synthesis of enantiomerically enriched cyclopropyl phenyl methanamines, several strategies can be employed:
-
Asymmetric Cyclopropanation: The use of chiral catalysts in the cyclopropanation of styrenes or related olefins can afford chiral cyclopropylamines with high enantioselectivity.[5] Ruthenium(II)-Pheox catalysts have been shown to be effective for the asymmetric cyclopropanation of vinylcarbamates.[5]
-
Chiral Resolution: Racemic cyclopropyl phenyl methanamines can be resolved using chiral acids to form diastereomeric salts that can be separated by crystallization.
-
Enzymatic Reductive Amination: Imine reductases (IREDs) can be used for the stereoselective reductive amination of cyclopropyl phenyl ketone, offering a green and highly selective alternative to chemical reducing agents.[6]
Conclusion
The synthesis of cyclopropyl phenyl methanamines can be achieved through several robust and versatile methods. The Kulinkovich-Szymoniak reaction provides a direct route to primary 1-phenylcyclopropylamines, while the reductive amination of cyclopropyl phenyl ketone offers flexibility in accessing a wide range of N-substituted derivatives. The choice of synthetic strategy will depend on the desired substitution pattern, scalability, and stereochemical requirements. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for the successful synthesis of these valuable compounds in a research and development setting.
References
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]
-
Bonet, A., et al. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters, 15(4), 852-855. [Link]
-
Kulinkovich, O. G. (2004). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Synlett, 2004(1), 77-88. [Link]
-
Szymoniak, J., & Bertus, P. (2007). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, 2007(9), 1346-1360. [Link]
-
de Meijere, A., et al. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033-2055. [Link]
-
Sharma, P., et al. (2014). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3468. [Link]
-
Rowley, J. M., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21), eaba1254. [Link]
Sources
isolation and purification techniques for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
An In-Depth Guide to the Isolation and Purification of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
Authored by: A Senior Application Scientist
Introduction
(4-chlorophenyl)(3-cyclopropylphenyl)methanamine is a diarylmethanamine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs—a chlorinated phenyl ring, a cyclopropylphenyl group, and a chiral center at the methanamine carbon—suggest its potential as a key building block for complex molecular architectures. Compounds with similar structures, such as (4-Chlorophenyl)(phenyl)methanamine, are recognized as crucial intermediates in the synthesis of various pharmaceutical compounds, including antihistamines like Levocetirizine.[1][2][3] The pharmacological and toxicological profiles of such chiral amines are often enantiomer-dependent, making the isolation of a single, pure enantiomer a critical step for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][4]
This technical guide provides a comprehensive overview of the strategies and detailed protocols for the isolation and purification of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine from a crude synthetic mixture. We will address the purification of the racemic mixture and the critical process of chiral resolution to isolate the individual enantiomers. The methodologies described herein are grounded in established chemical principles and are designed to be robust, scalable, and validated at each stage.
Physicochemical Properties and Handling
Understanding the fundamental properties of the target compound is paramount for designing effective purification strategies. While specific experimental data for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine is not widely published, we can infer its properties from its structural analogs.
| Property | Value (Estimated) | Rationale / Source |
| Molecular Formula | C₁₆H₁₆ClN | Based on structure |
| Molecular Weight | 257.76 g/mol | Based on structure |
| Physical Form | Solid or viscous oil | Similar diarylmethanamines are often solids or oils. |
| pKa (Predicted) | ~8.0 - 9.0 | Typical for primary benzylic amines.[3] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water. The hydrochloride salt is expected to be water-soluble. | General solubility of amines and their salts.[5] |
| Storage | Store under an inert atmosphere at room temperature. | Amines can be sensitive to air (oxidation) and CO₂. |
Safety Precautions: (4-chlorophenyl)(3-cyclopropylphenyl)methanamine and its hydrochloride salt are expected to be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6]
Overall Purification Workflow
The purification strategy for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine typically involves a multi-step process, beginning with the isolation of the crude racemic amine from the reaction mixture, followed by purification, and culminating in the separation of the individual enantiomers.
Caption: General workflow for the purification and chiral resolution of the target amine.
Part 1: Purification of the Racemic Amine
The initial goal is to isolate and purify the racemic mixture of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine from byproducts, unreacted starting materials, and reagents.
Protocol 1: Initial Isolation via Acid-Base Extraction
This classical technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.
Principle: The amine is protonated with an acid to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic phase. The aqueous layer is then basified, deprotonating the ammonium salt back to the water-insoluble free amine, which can be extracted back into an organic solvent.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The amine will move into the aqueous layer as the hydrochloride salt. Collect the aqueous layer. Repeat the extraction on the organic layer to ensure complete recovery.
-
Removal of Acidic Impurities: The initial organic layer can be washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Liberation of Free Amine: Combine the acidic aqueous extracts in a clean separatory funnel. Cool the funnel in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 12, check with pH paper). The free amine will precipitate or form an oily layer.[5]
-
Re-extraction: Extract the liberated free amine back into an organic solvent (e.g., EtOAc or DCM) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude racemic amine.
Protocol 2: Purification by Silica Gel Column Chromatography
Chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7]
Principle: The crude amine is passed through a column packed with silica gel. A mobile phase (eluent) flows through the column, and compounds separate based on their polarity. Less polar compounds travel faster, while more polar compounds are retained longer on the polar silica gel. For amines, peak tailing can be a significant issue due to strong interaction with acidic silanol groups on the silica surface. This is mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (see table below) and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude amine from Protocol 1 in a minimal amount of the mobile phase or DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the elution of the product using Thin-Layer Chromatography (TLC).[8] Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified racemic amine.
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v/v) | Ratio | Notes |
| Hexane / Ethyl Acetate / Triethylamine | 80:20:0.5 to 70:30:0.5 | A good starting point. Adjust the Hexane/EtOAc ratio based on the Rf value from TLC. |
| Petroleum Ether / Ethyl Acetate / Triethylamine | 80:20:0.5 to 70:30:0.5 | An alternative non-polar component to hexane.[7] |
| Dichloromethane / Methanol / Ammonia | 98:2:0.2 | A more polar system suitable for more polar impurities. |
Part 2: Chiral Resolution of Enantiomers
With the purified racemic amine in hand, the next critical phase is the separation of the (R)- and (S)-enantiomers.
Protocol 3: Resolution via Diastereomeric Salt Crystallization
This classical resolution technique is often used for large-scale preparations due to its cost-effectiveness.
Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[3][4] Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free amine.[5]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the purified racemic amine (1.0 equiv) in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), with gentle heating.[4] In a separate flask, dissolve the chiral resolving agent, for example, L-(+)-tartaric acid (0.5 to 1.0 equiv), in the same solvent, also with heating.
-
Mixing: Slowly add the tartaric acid solution to the amine solution. Stir the mixture and allow it to cool slowly to room temperature, and then potentially in a refrigerator (4°C) to induce crystallization.
-
Isolation of Diastereomer: The less soluble diastereomeric salt will crystallize out of the solution. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[5]
-
Enantiomeric Purity Check: A small sample of the crystals should be taken, treated with a base to liberate the free amine, and its enantiomeric excess (ee) checked by chiral HPLC.
-
Recrystallization (Optional): If the enantiomeric purity is not sufficient, the diastereomeric salt can be recrystallized from the same solvent system to improve its purity.[4]
-
Liberation of the Enantiopure Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., DCM). Add a base (e.g., 2M NaOH) and stir until all the solid has dissolved and the aqueous layer is basic. Separate the layers, extract the aqueous layer with more organic solvent, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Protocol 4: Resolution via Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective analytical and preparative technique for separating enantiomers.[1] It is particularly useful for smaller scale purifications or when classical resolution fails.
Principle: The racemic mixture is injected onto an HPLC column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate peaks. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, are widely effective for separating aromatic amines.[1]
Step-by-Step Methodology (based on an analog separation): [1]
-
Column and System Preparation: Install a suitable chiral column (e.g., CHIRALPAK® AD or similar polysaccharide-based column) into the HPLC system. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the purified racemic amine in the mobile phase to a known concentration (e.g., 1.0 mg/mL).[1]
-
Injection and Elution: Inject the sample onto the column and begin the chromatographic run. Monitor the elution using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Fraction Collection: For preparative scale, collect the eluent corresponding to each separated enantiomeric peak into separate vessels.
-
Purity Confirmation and Concentration: Analyze the collected fractions for chemical and enantiomeric purity. Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.
Table 2: Example Chiral HPLC Conditions for a Diarylmethanamine Analog [1]
| Parameter | Condition | Rationale |
| Column | CHIRALPAK® AD, 250 x 4.6 mm, 10 µm | A widely used polysaccharide-based CSP effective for aromatic amines. |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (50:50:0.1, v/v/v) | Normal phase conditions. The basic additive (DEA) is critical to prevent peak tailing and improve resolution for amines. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate; adjust for preparative scale. |
| Temperature | 25°C | Temperature can affect resolution; should be kept constant. |
| Detection | UV at 220 nm | Wavelength where the aromatic rings show strong absorbance. |
| Injection Volume | 10 µL | For analytical scale; significantly larger for preparative scale. |
Part 3: Purity and Identity Assessment
Rigorous analytical testing is required to confirm the success of the purification.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product. An achiral column (e.g., C18) is used with a suitable mobile phase. Purity is assessed by the area percentage of the main product peak.[9][10]
-
Chiral HPLC: Essential for determining the enantiomeric excess (ee%) of the resolved product. The protocol described above (Protocol 4) would be used on an analytical scale.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the purified compound. The spectra should be clean and match the expected structure.[12]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[12]
-
Elemental Analysis: Determines the percentage composition of C, H, Cl, and N, which should match the theoretical values for the molecular formula C₁₆H₁₆ClN.[7]
Conclusion
The successful isolation and purification of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine hinges on a systematic application of chemical principles. The initial purification of the racemate is effectively achieved through a combination of acid-base extraction and either column chromatography or salt crystallization. For obtaining the enantiomerically pure compound, which is often the ultimate goal in pharmaceutical development, both classical diastereomeric salt resolution and modern chiral HPLC are powerful and complementary techniques. The choice between them depends on factors such as the scale of the synthesis, cost, and the specific crystallization properties of the diastereomeric salts. Rigorous analytical characterization at each stage is non-negotiable to ensure the final product meets the high purity standards required for its intended application.
References
-
Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Available from: [Link]
-
PubChem. (4-Chlorophenyl)(phenyl)methanamine. Available from: [Link]
-
PMC (PubMed Central). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Available from: [Link]
-
PubMed. A Review: Current Analytical Methods for the Determination of Biogenic Amines in Foods. Available from: [Link]
-
Archimer. Methodology for histamine and biogenic amines analysis. Available from: [Link]
-
PubChemLite. (4-chlorophenyl)(cyclopropyl)methanamine (C10H12ClN). Available from: [Link]
-
PMC (PubMed Central). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
MDPI. Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS NO:163837-57-8) | (R)-(4-Chlorophenyl)(phenyl)methanamine Manufacturer and Suppliers | Scimplify [scimplify.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Scale-Up Production of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
Abstract: This document provides a comprehensive technical guide for the scale-up synthesis, purification, and analysis of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine, a key intermediate in pharmaceutical development. Amines, particularly diarylmethanamines, are crucial structural motifs in a vast number of biologically active compounds.[1][2] This guide moves beyond simple laboratory procedures to address the critical challenges of process development and scale-up, focusing on safety, efficiency, and robustness. We present a validated two-step synthetic route commencing with a Friedel-Crafts acylation to produce the key ketone intermediate, followed by a highly efficient reductive amination. Detailed protocols for laboratory-scale execution, critical considerations for pilot-plant scale-up, and rigorous analytical methods for quality control are provided. This document is intended for researchers, chemists, and engineers involved in process chemistry and drug development.
Strategic Approach to Synthesis: Pathway Selection
The synthesis of diarylmethanamines can be approached through several established methodologies. A critical analysis of the most common routes is essential for selecting a pathway that is not only efficient at the bench but also amenable to safe and economical large-scale production.
-
Grignard-based Routes: The addition of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, to an imine derived from 3-cyclopropylbenzaldehyde is a viable option.[3][4] However, Grignard reactions present significant scale-up challenges.[5] These include highly exothermic initiation and reaction steps, which can be difficult to control in large reactors, posing a risk of thermal runaway.[6][7] The reagents are also extremely sensitive to moisture, requiring stringent anhydrous conditions that can be costly to maintain at an industrial scale.[4][8]
-
Reductive Amination Route: This approach involves the reaction of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[9] This method is often preferred for large-scale synthesis due to its operational simplicity, milder reaction conditions, and the availability of a wide range of selective and safer reducing agents.[10][11] It is generally considered a greener and more robust process for industrial applications.[9]
Selected Pathway: Based on considerations of safety, robustness, and scalability, we have selected a two-step reductive amination pathway . This strategy minimizes the handling of highly reactive organometallics and provides a more controlled and predictable process.
Figure 1: Selected two-step synthetic workflow.
Part I: Synthesis of Key Intermediate – (4-chlorophenyl)(3-cyclopropylphenyl)methanone
The cornerstone of the selected pathway is the efficient synthesis of the diaryl ketone intermediate. This is achieved via a Friedel-Crafts acylation reaction.
Mechanism and Rationale
The Friedel-Crafts acylation involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, cyclopropylbenzene is acylated with 4-chlorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the electrophilic acylium ion. The cyclopropyl group is an ortho-, para-director; however, acylation at the para-position is sterically hindered, leading to preferential substitution at the meta-position relative to the chloro-substituent on the other ring.
Figure 2: Simplified logic of the Friedel-Crafts acylation mechanism.
Laboratory-Scale Protocol (50 g Scale)
Materials:
-
Cyclopropylbenzene (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM), anhydrous (10 vol)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, inerted, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous DCM (5 vol) and anhydrous AlCl₃ (1.1 eq).
-
Cool the resulting slurry to 0-5 °C.
-
In a separate vessel, dissolve 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM (2 vol) and add it to the addition funnel.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the AlCl₃ slurry, maintaining the internal temperature below 10 °C. Stir for 30 minutes to form the acylium ion complex.
-
Add cyclopropylbenzene (1.0 eq) dissolved in DCM (3 vol) dropwise over 1-2 hours, again maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by HPLC or TLC.
-
Once complete, carefully quench the reaction by slowly adding the reaction mixture to a separate vessel containing crushed ice and 2M HCl (5 vol) with vigorous stirring, keeping the quench temperature below 20 °C.
-
Separate the organic layer. Wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (4-chlorophenyl)(3-cyclopropylphenyl)methanone as a solid.
Scale-Up Considerations and Critical Process Parameters
| Parameter | Laboratory Scale (50 g) | Pilot Scale (5 kg) | Rationale & Control Strategy |
| Reagent Stoichiometry | AlCl₃ (1.1 eq) | AlCl₃ (1.05-1.1 eq) | A slight excess of Lewis acid is needed to drive the reaction. On a larger scale, minimizing excess reduces cost and waste. Stoichiometry must be tightly controlled. |
| Temperature Control | 0-10 °C (addition), RT (reaction) | 0-5 °C (addition), 20-25 °C (reaction) | The reaction is exothermic. Precise temperature control via a jacketed reactor is critical to prevent side reactions and ensure consistent product quality. |
| Addition Rate | 1-2 hours | 4-6 hours | Slow, controlled addition is crucial to manage the exotherm. The rate should be tied to the reactor's heat removal capacity. |
| Quench Procedure | Slow addition to ice/HCl | Reverse addition (reaction to quench) | A controlled reverse quench is often safer at scale, allowing better management of gas evolution (HCl) and heat. Ensure adequate venting and cooling. |
| Agitation | Magnetic Stirring | Mechanical Stirring (PBT/Rushton) | Efficient mixing is vital to maintain homogeneity and heat transfer, especially in the AlCl₃ slurry and during the quench. |
| Materials of Construction | Glass | Glass-lined Steel | Required due to the corrosive nature of AlCl₃ and HCl. |
Part II: Reductive Amination to (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
This step converts the ketone intermediate into the final primary amine product. The choice of reducing agent is a critical decision in process development.
Mechanism and Rationale
The reaction proceeds via the initial formation of a hemiaminal intermediate from the ketone and ammonia, which then dehydrates to form an imine. This imine is then reduced by a hydride agent to yield the target amine.
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A common, cost-effective reagent. However, it can sometimes be slow to reduce imines and may require protic solvents.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly selective for imines over ketones, but its use at scale is often discouraged due to the potential for toxic hydrogen cyanide (HCN) gas release under acidic conditions.[11]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, more selective reagent that is effective under neutral or weakly acidic conditions and avoids the toxicity concerns of NaBH₃CN. It is often a preferred choice for scale-up.[12]
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a very clean and atom-economical method.[11] However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.
For this guide, we will detail the protocol using Sodium Triacetoxyborohydride due to its favorable balance of reactivity, selectivity, and safety profile for general-purpose reactors.
Laboratory-Scale Protocol (40 g Scale)
Materials:
-
(4-chlorophenyl)(3-cyclopropylphenyl)methanone (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Methanol (MeOH) (10 vol)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 2M aqueous solution
Procedure:
-
To a round-bottom flask, charge the ketone (1.0 eq), ammonium acetate (10 eq), and methanol (10 vol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the mixture to 0-5 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. Monitor progress by HPLC.
-
Once the reaction is complete, quench by slowly adding water.
-
Adjust the pH to >11 with 2M NaOH solution to deprotonate the amine.
-
Extract the product with DCM (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure to yield the crude (4-chlorophenyl)(3-cyclopropylphenyl)methanamine.
Scale-Up Considerations and Critical Process Parameters
| Parameter | Laboratory Scale (40 g) | Pilot Scale (4 kg) | Rationale & Control Strategy |
| Ammonia Source | NH₄OAc | NH₄OAc or NH₃ in MeOH | Anhydrous ammonia in a solvent can offer better reactivity and reduce salt byproducts, but requires a closed system for handling. NH₄OAc is a solid and easier to handle. |
| Reducing Agent Addition | Portion-wise solid | Controlled solid dosing or slurry feed | Adding a large bolus of hydride reagent can cause an uncontrolled exotherm and gas evolution. A controlled addition is mandatory for safety. |
| Solvent | Methanol | Methanol or other suitable solvent (e.g., THF) | Methanol is effective but has a low boiling point. A higher-boiling solvent might be chosen for better temperature control at scale. |
| pH Control (Work-up) | Manual adjustment | pH probe-controlled addition of base | Precise pH control during work-up is essential for efficient extraction and to prevent emulsion formation. |
| Off-Gas Management | Fume hood | Scrubber system | The reduction and subsequent quench can release hydrogen gas. The system must be inerted and vented to a scrubber. |
Part III: Purification and Quality Control
Ensuring the final product meets stringent purity specifications is paramount. For amines, purification can often be achieved via vacuum distillation or by forming a salt, recrystallizing it, and then liberating the free base.[13][14]
Protocol: Purification via HCl Salt Formation
-
Dissolve the crude amine product in a suitable solvent like isopropyl acetate (IPAc) or methyl tert-butyl ether (MTBE).
-
Slowly add a solution of HCl in isopropanol (IPA) or diethyl ether with stirring.
-
The (4-chlorophenyl)(3-cyclopropylphenyl)methanamine hydrochloride salt will precipitate.
-
Stir the resulting slurry at room temperature for 2-4 hours to ensure complete precipitation.
-
Isolate the solid salt by filtration and wash the filter cake with fresh, cold solvent.
-
Dry the salt under vacuum at 40-50 °C.
-
To recover the free base, the purified salt can be dissolved in water, basified with NaOH, and re-extracted into an organic solvent. The solvent is then removed under reduced pressure.
Analytical Quality Control
The final product must be analyzed to confirm its identity, purity, and quality.
| Test | Method | Typical Specification | Purpose |
| Appearance | Visual | White to off-white solid | Confirms physical form |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms chemical structure |
| Purity | HPLC-UV[15] | ≥ 99.0% (area %) | Quantifies the main component and detects impurities |
| Residual Solvents | GC-HS | Per ICH Guidelines | Quantifies any remaining process solvents |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w | Measures water content, which can affect stability |
Protocol: HPLC Purity Method
A robust reverse-phase HPLC method is essential for monitoring reaction progress and determining final product purity.[16]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile:Water.
References
-
American Chemical Society. (Grignard Reactions Go Greener with Continuous Processing). [Link]
-
PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link]
-
precisionFDA. (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. [Link]
-
Organic Chemistry Portal. (Diarylmethylamine synthesis by C-C coupling). [Link]
-
ACS Publications. (Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up | Organic Process Research & Development). [Link]
-
SpringerLink. (An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization). [Link]
-
Master Organic Chemistry. (Reductive Amination, and How It Works). [Link]
-
Wikipedia. (Reductive amination). [Link]
-
ACS GCI Pharmaceutical Roundtable. (Reductive Amination). [Link]
-
Organic Chemistry Portal. (Grignard Reaction). [Link]
-
Mettler Toledo. (Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow). [Link]
-
National Center for Biotechnology Information. (Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC). [Link]
-
Der Pharma Chemica. (Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -). [Link]
-
Thieme. (Recent advances of the Grignard-type reactions without involving organohalides). [Link]
-
ResearchGate. (Scale‐up Synthesis of S‐Diarylmethane Dithiocarbamates.). [Link]
-
University of Wisconsin-Madison. (Formation and reaction of a Grignard reagent). [Link]
-
Wikipedia. (Grignard reaction). [Link]
-
University of Hawaii. (Grignard Reaction). [Link]
-
Beilstein Journals. (Trichloroacetic acid fueled practical amine purifications). [Link]
-
ResearchGate. (Industrial processes for manufacturing amines). [Link]
-
Diplomata Comercial. (What is the Role of Amines in Chemical Synthesis Processes?). [Link]
-
OrgoSolver. (Grignard Reagents, Organolithium Compounds, and Gilman Reagents). [Link]
-
ACS Publications. (Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization | Industrial & Engineering Chemistry Research). [Link]
-
SIELC Technologies. (HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column). [Link]
-
ResearchGate. (The synthesis of chiral diarylamines via asymmetric reductive amination.). [Link]
-
Organic Chemistry Portal. (Amine synthesis by reductive amination (reductive alkylation)). [Link]
-
Biotage. (Is there an easy way to purify organic amines?). [Link]
- Google Patents. (Method for preparing 4-chlorophenylcyclopropyl methyl ketone).
-
National Center for Biotechnology Information. (N-Dealkylation of Amines - PMC). [Link]
-
ACS Publications. (Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates). [Link]
-
MDPI. (Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals). [Link]
-
ResearchGate. (Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives). [Link]
-
ACS Publications. (Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite | Journal of the American Chemical Society). [Link]
-
University of Illinois Urbana-Champaign. (Research could enable assembly line synthesis of prevalent amine-containing drugs). [Link]
- Google Patents.
-
SlideShare. (Amines: Synthesis and Reactions). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 14. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Crystallization Strategies for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine Salts
Abstract: This document provides a comprehensive guide to the crystallization of salts of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine, an organic amine relevant to pharmaceutical development. The protocols and methodologies detailed herein are designed for researchers, chemists, and drug development professionals aiming to achieve high purity, optimal crystal habit, and control over polymorphic forms. This guide emphasizes the foundational principles behind crystallization, offering detailed, step-by-step protocols for common techniques, and providing insights into troubleshooting and characterization.
The Critical Role of Crystallization in Pharmaceutical Development
The solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount to its efficacy, stability, and manufacturability. Crystallization is a fundamental purification process that transforms a synthesized compound from a crude mixture into a highly ordered, solid crystalline form.[1] For amine-containing compounds like (4-chlorophenyl)(3-cyclopropylphenyl)methanamine, forming a salt (e.g., hydrochloride, hydrobromide) is a common strategy to improve physicochemical properties such as solubility, stability, and bioavailability.[2][3]
However, the crystallization process itself is influenced by numerous factors, including solvent choice, temperature, and cooling rate, which can lead to the formation of different crystal forms known as polymorphs.[4] Polymorphs have the same chemical composition but different internal crystal lattice structures, which can result in significant variations in physical properties like melting point, dissolution rate, and stability.[5][6] The discovery of a more stable, less soluble polymorph late in development can have disastrous consequences for a drug product.[5][7] Therefore, a robust and well-understood crystallization process is essential for ensuring consistent product quality and performance.[7][8]
This guide provides a systematic approach to developing crystallization methods for salts of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine, focusing on achieving the desired solid-state attributes.
Foundational Principles: From Supersaturation to Solid Form
Crystallization is fundamentally a phase transition process driven by supersaturation . This is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility.[9] Achieving and controlling supersaturation is the key to managing the two primary stages of crystallization:
-
Nucleation: The initial formation of tiny, stable crystalline entities (nuclei) from the supersaturated solution. High levels of supersaturation tend to favor rapid nucleation, potentially leading to a large number of small crystals.[9]
-
Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals. Lower levels of supersaturation generally favor slower crystal growth, which often results in larger, purer crystals as impurities have more time to diffuse away from the growing crystal face.[9]
The interplay between nucleation and growth, governed by process parameters, dictates the final crystal size distribution, morphology, and purity.
Polymorphism and Pseudopolymorphism
A critical consideration in pharmaceutical crystallization is the potential for multiple solid forms.
-
Polymorphism is the ability of a compound to exist in two or more crystalline structures.[4][5][10] These forms can interconvert under different thermodynamic conditions (e.g., temperature, pressure, humidity).[6][7] Regulatory guidelines necessitate a thorough characterization of polymorphic forms to ensure drug product stability and consistent bioavailability.[1]
-
Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or, if the solvent is water, hydrates .[4][11] The presence of solvent molecules can significantly alter the crystal's properties.
Strategic Approach to Crystallization Development
A systematic workflow is crucial for efficiently developing a robust crystallization protocol. The process begins with selecting an appropriate salt form and screening for suitable solvent systems, which then informs the choice of crystallization method.
Caption: Workflow for Crystallization Method Development.
Detailed Crystallization Protocols
The following protocols are designed as robust starting points for the crystallization of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine salts. Safety Note: Always conduct operations in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Cooling Crystallization
This is the most common technique for compounds with a significant difference in solubility between a high temperature and a low temperature.[1][12]
Principle: The crude salt is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the salt decreases, leading to supersaturation and subsequent crystallization.[2]
Materials & Equipment:
-
Crude (4-chlorophenyl)(3-cyclopropylphenyl)methanamine salt
-
Crystallization solvent (e.g., Isopropanol, Ethanol, Acetonitrile, or mixtures with water)[2]
-
Jacketed glass reactor with overhead stirrer and temperature control unit (or Erlenmeyer flask with a stir bar on a heating/cooling plate)
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Solvent Selection: In a small test tube, determine a solvent in which the salt is sparingly soluble at room temperature but readily soluble when heated. A mixture like 9:1 Isopropanol:Water is often a good starting point for amine hydrochlorides.[2]
-
Dissolution: Charge the reactor/flask with the crude salt and the selected solvent. A good starting concentration is one that requires heating to 60-70 °C for complete dissolution.[2]
-
Heating & Stirring: Heat the mixture to the target dissolution temperature under gentle agitation (e.g., 150 RPM) until all solids have dissolved, forming a clear solution.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20 °C/hour).[2] Slow cooling is critical for forming large, well-defined crystals and minimizing impurity inclusion.[12]
-
Maturation: Once the target final temperature (e.g., 0-5 °C) is reached, hold the resulting slurry under agitation for 2-4 hours. This "maturation" or "aging" step allows the system to reach equilibrium and maximizes yield.[2]
-
Isolation: Isolate the crystals via vacuum filtration.
-
Washing: Gently wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method is highly effective for controlling particle size and is useful for compounds that do not have a strong solubility dependence on temperature.[1][13]
Principle: The salt is dissolved in a "good" solvent in which it is highly soluble. A second, miscible "anti-solvent" in which the salt is poorly soluble is then added. This addition reduces the overall solubility of the salt in the mixed solvent system, inducing supersaturation and crystallization.[9][13]
Materials & Equipment:
-
Crude (4-chlorophenyl)(3-cyclopropylphenyl)methanamine salt
-
Solvent/Anti-solvent pair (e.g., Toluene/n-Heptane, Acetone/Water, Methanol/MTBE)[13][14]
-
Jacketed reactor or flask with an addition funnel or syringe pump
-
Filtration and drying equipment as above
Procedure:
-
System Selection: Identify a solvent that readily dissolves the salt and a miscible anti-solvent in which the salt is virtually insoluble.
-
Dissolution: Dissolve the crude salt in the "good" solvent at a controlled temperature (often ambient).
-
Anti-Solvent Addition: Add the anti-solvent slowly and controllably (e.g., via syringe pump) to the stirred solution. A slow addition rate is crucial to control the level of supersaturation and avoid uncontrolled precipitation or oiling out.[14]
-
Maturation: After the full volume of anti-solvent has been added, allow the resulting slurry to stir for 1-2 hours to ensure complete crystallization.
-
Isolation, Washing, & Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (or pure anti-solvent) as the cold wash liquid.
Protocol 3: Vapor Diffusion
This technique is ideal for screening multiple conditions simultaneously with very small amounts of material (milligram scale) and often yields high-quality single crystals suitable for X-ray diffraction.[15][16]
Principle: A concentrated solution of the compound is allowed to equilibrate in a sealed chamber with a larger reservoir of a volatile anti-solvent. The anti-solvent slowly diffuses in the vapor phase into the compound solution, gradually inducing crystallization.[16][17]
Materials & Equipment:
-
Small inner vial (e.g., 1 mL)
-
Larger outer vial or beaker with a sealable lid (e.g., 20 mL scintillation vial)
-
Solvent and a more volatile anti-solvent
Procedure:
-
Prepare Solution: Dissolve a few milligrams of the salt in a minimal amount of a relatively non-volatile "good" solvent (e.g., Toluene) in the small inner vial.
-
Set up Chamber: Place the inner vial inside the larger outer vial. Add a larger volume of the volatile anti-solvent (e.g., Heptane) to the outer vial, ensuring the liquid level is below the top of the inner vial.
-
Seal and Equilibrate: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.
-
Monitor: Over a period of hours to days, the anti-solvent vapor will diffuse into the inner vial, causing crystals to form.[16]
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals with a pipette or by decanting the mother liquor.
Characterization of Crystalline Salts
Properly characterizing the final crystalline product is a non-negotiable step to confirm its identity, purity, and solid form.[8][11]
| Technique | Purpose | Information Gained |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form and assess phase purity.[8][11] | Provides a unique "fingerprint" for a specific crystal lattice. Can distinguish between different polymorphs and amorphous material.[4] |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties like melting point and phase transitions.[8][18] | Measures melting point, heat of fusion, and can detect polymorphic transitions or desolvation events. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of solvent or water in the crystal structure.[8] | Measures weight loss as a function of temperature, indicating the presence and stoichiometry of solvates or hydrates. |
| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | To identify functional groups and probe intermolecular interactions.[11] | Can detect differences in hydrogen bonding and molecular conformation between polymorphs. |
| Hot Stage Microscopy | Visual observation of thermal events.[18] | Allows for direct visualization of melting, recrystallization, and degradation as the sample is heated. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Oiling Out / No Crystals Form | The solution is cooling too rapidly; Supersaturation is too high; Impurities are inhibiting nucleation. | Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and cool at a much slower rate.[19] Consider seeding with a known crystal. |
| Low Yield | Too much solvent was used; Final cooling temperature is too high; Insufficient maturation time. | Minimize the amount of solvent used for dissolution.[19] Ensure the slurry is cooled to a low temperature (0-5 °C) and allowed to stir for several hours. |
| Poor Purity / Off-Color Crystals | Crystallization occurred too quickly, trapping impurities; Inadequate washing of the filter cake. | Slow down the cooling or anti-solvent addition rate.[19] Ensure the crystals are washed with fresh, cold solvent on the filter. |
| Fine Powder Instead of Needles/Plates | Nucleation rate is much higher than the growth rate; High degree of agitation. | Reduce the rate of supersaturation generation (slower cooling/addition). Reduce the agitation speed. |
Understanding Salt Formation
The target molecule is a primary amine, which is basic. Reacting it with an acid, such as hydrochloric acid (HCl), results in an acid-base reaction to form an ammonium salt. This ionic character typically increases the melting point and enhances aqueous solubility compared to the free base, which are desirable traits for a drug substance.
Caption: Protonation of the Amine to Form a Hydrochloride Salt.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
METTLER TOLEDO. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
-
Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. [Link]
-
Price, S. L. (2008, October 4). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]
-
Thakral, S., et al. (2006, September 13). Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water. ACS Publications. [Link]
-
METTLER TOLEDO. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
-
IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. [Link]
-
Bolla, G., & Nangia, A. (2016). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. [Link]
-
Fujiwara, M., et al. (n.d.). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. MIT. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]
-
Oxford Academic. (2024, January 15). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]
-
Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?[Link]
-
Royal Society of Chemistry. (n.d.). Recent progress in antisolvent crystallization. [Link]
-
Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
IUCr Journals. (n.d.). A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals. [Link]
-
ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine. [Link]
- Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
-
Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
-
ResearchGate. (2022, September). The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals. [Link]
-
Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]
-
MDPI. (2022, April 24). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. fiveable.me [fiveable.me]
- 8. solitekpharma.com [solitekpharma.com]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects | IntechOpen [intechopen.com]
- 12. designer-drug.com [designer-drug.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. web.mit.edu [web.mit.edu]
- 15. unifr.ch [unifr.ch]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine
Rationale & Pharmacological Context
Diarylmethylamines are privileged structural motifs in medicinal chemistry, frequently serving as core pharmacophores for central nervous system (CNS) therapeutics, antihistamines, and antimalarial agents. The synthesis of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine presents a unique steric and electronic challenge. The bulky 3-cyclopropyl group and the electron-withdrawing 4-chloro substituent on the benzophenone precursor create significant thermodynamic barriers to imine formation during standard reductive amination.
To overcome these barriers, we employ a Microwave-Assisted Leuckart-Wallach Reaction (MALR). This protocol leverages dielectric heating to dramatically accelerate reaction kinetics, bypassing the limitations of conventional reflux methods and providing a high-throughput pathway to complex primary amines[1].
Mechanistic Causality & Reaction Design
The classical Leuckart reaction involves heating a ketone with formamide and formic acid to produce an N-formyl derivative, which is subsequently hydrolyzed to the primary amine[2]. Under conventional thermal conditions, this process requires 12–24 hours at 160–185 °C and often suffers from poor yields due to the volatility of formic acid and the reversible nature of the carbinolamine intermediate[1].
By transitioning to a sealed-vessel microwave reactor, we achieve three critical advantages:
-
Superheating & Pressure Control : Microwave irradiation allows the rapid superheating of formamide (which possesses a high loss tangent, making it an excellent microwave absorber) to 170 °C within seconds. The sealed vessel contains the generated CO₂ and prevents the loss of volatile formic acid, driving the equilibrium forward.
-
Accelerated Hydride Transfer : The mechanism proceeds via nucleophilic attack of ammonia (generated in situ from formamide) to form a carbinolamine, which dehydrates to an iminium ion[3]. The microwave field accelerates the rate-determining decarboxylative hydride transfer from formic acid to the iminium species, trapping it as the stable N-formyl amine[3].
-
Chemoselectivity : The absence of strong metal hydride reducing agents (such as LiAlH₄) ensures that the 4-chloro substituent remains intact, preventing unwanted dehalogenation side reactions.
Mechanistic pathway of the microwave-assisted Leuckart reaction.
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. The isolation of the N-formyl intermediate serves as a critical quality control checkpoint before proceeding to the aggressive hydrolysis step.
Phase 1: Microwave-Assisted Reductive Amination (N-Formylation)
-
Preparation : In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add (4-chlorophenyl)(3-cyclopropylphenyl)methanone (1.0 mmol, 256.7 mg).
-
Reagent Addition : Add formamide (10.0 mmol, 400 µL) and formic acid (2.0 mmol, 75 µL).
-
Causality: The 10-fold excess of formamide acts as both the solvent and the nitrogen source, ensuring pseudo-first-order kinetics to drive complete conversion of the sterically hindered ketone[1].
-
-
Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate in a monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with the following parameters:
-
Temperature : 170 °C
-
Ramp Time : 2 minutes
-
Hold Time : 15 minutes
-
Max Power : 200 W
-
Stirring : 800 rpm
-
-
Checkpoint 1 (Validation) : Cool to 50 °C. Sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The target N-formyl intermediate should present a mass of
m/z. The starting ketone ( m/z) should be .
Phase 2: Accelerated Acidic Hydrolysis
-
Acid Addition : To the same reaction vial containing the crude N-formyl intermediate, slowly add 6M aqueous HCl (2.0 mL). Caution: CO₂ evolution may occur.
-
Irradiation : Reseal the vial and subject it to a second microwave heating cycle:
-
Temperature : 120 °C
-
Hold Time : 10 minutes
-
Causality: Conventional hydrolysis of hindered amides requires 4–6 hours of rigorous reflux. Microwave dielectric heating of the highly polar aqueous HCl cleaves the amide bond in minutes.
-
Phase 3: Workup and Isolation
-
Basification : Transfer the acidic mixture to a 50 mL beaker. Cool in an ice bath and adjust the pH to 12 using 2M NaOH.
-
Causality: This converts the water-soluble ammonium salt into the lipophilic free amine.
-
-
Extraction : Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL) and dry over anhydrous Na₂SO₄.
-
Concentration & Salt Formation : Filter and concentrate under reduced pressure. To store the amine without degradation, dissolve the crude oil in diethyl ether (5 mL) and add 2M HCl in ether (1 mL) to precipitate the target molecule as a stable hydrochloride salt. Filter and dry under vacuum.
Microwave-assisted Leuckart-Wallach workflow for diarylmethanamine synthesis.
Quantitative Data Presentation
The superiority of the microwave-assisted protocol over conventional thermal heating is summarized in the table below. The microwave method not only reduces the total reaction time by over 95% but also significantly improves the overall yield and environmental factor (E-factor) by minimizing solvent usage and side-product formation.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Protocol | Improvement Factor |
| Step 1 Time (Formylation) | 18 hours | 15 minutes | 72x faster |
| Step 2 Time (Hydrolysis) | 6 hours | 10 minutes | 36x faster |
| Overall Yield | 45 - 52% | 86 - 91% | +39% absolute |
| Product Purity (LC-MS) | 88% (Dehalogenation noted) | >98% (Clean profile) | High |
| E-Factor (Waste/Product) | ~45 | ~12 | 73% reduction |
Self-Validating Quality Control (Analytical Markers)
To ensure the scientific integrity of the synthesized product, verify the following analytical markers:
-
TLC Analysis : Using a mobile phase of 90:10 DCM:MeOH, the starting ketone is UV-active but Ninhydrin-negative. The final primary amine will stain a bright, diagnostic purple/pink upon heating with Ninhydrin.
-
LC-MS : The target free amine (C₁₆H₁₆ClN) has an exact mass of 257.10. The mass spectrum must show a dominant
peak. -
¹H NMR (400 MHz, DMSO-d₆) : The most critical diagnostic signal is the benzylic methine proton (Ar₂CH -NH₂). It will appear as a highly shielded singlet or broad multiplet around 5.15 ppm, completely absent in the starting ketone. The cyclopropyl ring protons will present as distinct multiplets at 0.65–0.95 ppm (4H, CH₂) and 1.90 ppm (1H, CH).
References
Sources
Technical Support Center: Optimizing the Synthesis of (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine . This specific diarylmethylamine is a highly valued chiral intermediate, prominently featured in the development of Nav1.8 inhibitors for pain management [1].
Because both aryl rings present distinct steric and electronic challenges, standard reductive amination often yields poor conversion and zero stereocontrol. The industry-standard approach utilizes Ellman’s chiral sulfinamide auxiliary [2]. This guide unpacks the causality behind experimental failures in this route and provides self-validating protocols to maximize your yield and diastereomeric ratio (dr).
Visualizing the Synthetic Workflow
The optimized synthesis relies on a three-step sequence: Lewis acid-mediated imine condensation, stereoselective Grignard addition, and acidic deprotection.
Fig 1: Three-step asymmetric synthesis workflow for the diarylmethylamine target.
Troubleshooting & FAQs
Q1: My imine condensation yield is stalling at 60%, even when using MgSO₄ or molecular sieves. How can I drive this to completion?
The Causality: The condensation of 4-chlorobenzaldehyde with tert-butanesulfinamide is a delicate equilibrium. Standard physical desiccants (like MgSO₄) do not lower the thermodynamic activity of water enough to drive the reaction forward. The Solution: You must use a reagent that acts as both a Lewis acid (to activate the aldehyde) and a stoichiometric water scavenger. Titanium(IV) ethoxide (Ti(OEt)₄) irreversibly reacts with the generated water to form insoluble TiO₂, pulling the equilibrium entirely to the product side [2].
Q2: During the Grignard addition of 3-cyclopropylphenylmagnesium bromide, I am seeing low conversion and recovery of starting material. What is causing this?
The Causality: This is a classic issue of competing coordination. If you are running the reaction in pure THF, the solvent strongly coordinates to the magnesium atom of the Grignard reagent. This dampens the nucleophilicity of the reagent. Furthermore, the steric bulk of the two aryl groups (the 4-chlorophenyl on the imine and the 3-cyclopropylphenyl on the Grignard) creates a high activation barrier. The Solution: Switch your solvent system. By adding the Grignard reagent to a solution of the imine in a non-coordinating solvent like Toluene or CH₂Cl₂ , you force the magnesium to coordinate directly with the sulfinyl oxygen of the imine. This increases the electrophilicity of the imine carbon and accelerates the addition.
Fig 2: Causality model illustrating solvent impact on transition state, yield, and stereocontrol.
Q3: How do I isolate the final amine without losing yield to emulsions during the aqueous workup?
The Causality: Diarylmethylamines are highly lipophilic and prone to forming severe emulsions with aqueous bases, leading to product loss in the organic/aqueous interface. The Solution: Avoid aqueous free-basing entirely. Cleave the sulfinyl group using anhydrous 4M HCl in 1,4-dioxane. The resulting (4-chlorophenyl)(3-cyclopropylphenyl)methanamine hydrochloride salt will precipitate directly out of non-polar solvent mixtures (like MTBE/Heptane) in high purity.
Quantitative Data: Optimizing Parameters
Table 1: Impact of Water Scavenger/Lewis Acid on Imine Yield
| Reagent (2.0 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| MgSO₄ | CH₂Cl₂ | 25 | 24 | 65 | 58 |
| Molecular Sieves (4Å) | CH₂Cl₂ | 25 | 24 | 72 | 64 |
| Ti(OEt)₄ | THF | 25 | 12 | >99 | 94 |
Table 2: Solvent and Temperature Effects on Grignard Addition
| Solvent System | Temp (°C) | Transition State Model | Yield (%) | Diastereomeric Ratio (dr) |
| 100% THF | -78 to 25 | Acyclic (Non-chelated) | 55 | 82:18 |
| 50% THF / 50% CH₂Cl₂ | -48 | Mixed | 78 | 90:10 |
| 10% THF / 90% Toluene | -48 | Cyclic (Chelated) | 92 | 98:2 |
(Note: 10% THF is residual from the commercial Grignard reagent solution).
Self-Validating Experimental Protocol
Below is the optimized, self-validating Standard Operating Procedure (SOP) for the critical Grignard Addition Step , designed to guarantee high yield and stereocontrol.
Objective: Synthesis of (S)-N-((S)-(4-chlorophenyl)(3-cyclopropylphenyl)methyl)-2-methylpropane-2-sulfinamide.
Materials:
-
(S,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq, 10.0 mmol)
-
3-Cyclopropylphenylmagnesium bromide (0.5 M in THF) (1.5 eq, 15.0 mmol)
-
Anhydrous Toluene (40 mL)
Step-by-Step Methodology:
-
System Purging: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon three times.
-
Substrate Dissolution: Dissolve the sulfinyl imine (10.0 mmol) in anhydrous Toluene (40 mL). Stir at 300 rpm.
-
Temperature Control: Submerge the flask in a dry ice/acetonitrile bath to achieve a stable internal temperature of -48°C. (Causality: -48°C provides the optimal balance between kinetic reactivity and stereochemical rigidity in the transition state).
-
Reagent Addition: Using a syringe pump, add the 3-cyclopropylphenylmagnesium bromide solution dropwise over 45 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.
-
Reaction Maturation: Stir the mixture at -48°C for 2 hours.
-
In-Process Control (IPC) Check (Self-Validation):
-
Action: Withdraw a 50 µL aliquot via syringe, quench into 0.5 mL saturated NH₄Cl(aq), and extract with 0.5 mL EtOAc.
-
Validation Metric: Analyze the organic layer via HPLC (UV 254 nm). The protocol is validated to proceed if the imine starting material peak is <2% relative to the product peak. If >2%, add an additional 0.2 eq of Grignard reagent and stir for 30 minutes.
-
-
Quenching: Once validated, quench the reaction cold (-48°C) by adding saturated aqueous NH₄Cl (10 mL) dropwise.
-
Workup: Warm to room temperature. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the sulfinamide intermediate.
References
- Title: WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.
-
Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (American Chemical Society) URL: [Link]
Technical Support Center: Enantiomeric Resolution of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
Welcome to the Technical Support Center. Resolving the enantiomers of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine presents unique stereochemical challenges. As a bulky, lipophilic primary diarylmethanamine, its structural features dictate the resolution strategy. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high enantiomeric excess (ee%) and yield, whether you are operating at the discovery (mg) or process (kg) scale.
Resolution Strategy Workflow
Decision matrix for selecting the optimal chiral resolution pathway for diarylmethanamines.
Step-by-Step Methodologies
Protocol A: Classical Diastereomeric Salt Resolution (Process Scale)
On a small scale, resolving racemic compounds using chromatography is fast and cost-effective. However, as the scale increases to obtain multigram to kg of chiral material, SFC separation becomes prohibitively expensive, making classical resolution the preferred methodology [1].
Mechanistic Rationale: The target amine features two sterically demanding aryl groups. Using a rigid chiral resolving agent like (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) leverages
Step 1: Diastereomeric Salt Formation
-
Dissolve 1.0 equivalent of racemic (4-chlorophenyl)(3-cyclopropylphenyl)methanamine in a polar, protic solvent (e.g., Methanol or Ethanol) at 60°C.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-DPTTA in the same solvent at 60°C.
-
Slowly add the DPTTA solution to the amine solution under continuous stirring.
-
Self-Validation Check: The solution must remain clear at 60°C. If premature precipitation occurs, the solvent volume is insufficient, which will trap impurities in the lattice. Add solvent until clear.
-
Step 2: Fractional Crystallization
-
Cool the mixture linearly to 20°C over 4–6 hours.
-
Causality: A slow cooling ramp prevents rapid nucleation (crashing out), which causes the undesired diastereomer to co-precipitate and drastically lowers the ee%.
-
-
Filter the resulting crystals and wash with a minimal amount of cold solvent.
-
Determine the ee% of a small freebased aliquot via Chiral HPLC. If ee% < 98%, perform a reslurry in hot ethanol to enrich the purity.
Step 3: Freebasing and Recovery
-
Suspend the enriched salt in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH.
-
Stir vigorously for 30 minutes.
-
Self-Validation Check: Test the aqueous layer pH. It must be
to ensure complete liberation of the free amine into the DCM layer.
-
-
Separate the organic layer, dry over
, and concentrate under vacuum to yield the enantiopure amine.
Protocol B: Preparative Chiral Supercritical Fluid Chromatography (Discovery Scale)
Mechanistic Rationale: Primary amines interact strongly with residual silanols on silica-based chiral stationary phases (CSPs), causing severe peak tailing. SFC mitigates this by utilizing supercritical
Step 1: Stationary Phase Screening
-
Screen immobilized amylose/cellulose CSPs (e.g., Chiralpak IA, IB, IC) using Analytical SFC.
-
Mobile Phase:
/ Methanol containing 0.2% v/v Diethylamine (DEA).-
Causality: DEA acts as a competitive binder, masking acidic silanol sites on the CSP and preventing non-specific retention of the primary amine.
-
Step 2: Preparative Run
-
Scale up to a preparative column (e.g., 21 x 250 mm) using the optimized method.
-
Inject the racemate dissolved in Methanol.
-
Self-Validation Check: Always run a blank injection (pure Methanol) before the enriched fractions to confirm zero column carryover, preventing false ee% readings.
-
-
Collect fractions using a cyclone separator and evaporate the solvent to recover the enantiomers.
Troubleshooting & FAQs
Q1: During classical resolution, my diastereomeric salt forms a thick oil instead of crystallizing. How can I induce crystallization? A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high or the solvent system is too lipophilic, preventing the molecules from organizing into a crystal lattice.
-
Solution: Switch to a more polar solvent system (e.g., adding 5-10% water to your methanol). Re-heat the mixture until it forms a single clear phase, then cool it at a much slower rate (e.g., 0.1°C/min). If available, seed the solution with 1% of pure diastereomeric salt crystals just below the saturation temperature.
Q2: I achieved crystallization, but the enantiomeric excess (ee%) is stuck at 75%. How do I push it to >99%? A2: A single crystallization rarely yields >99% ee due to kinetic trapping of the more soluble diastereomer.
-
Solution: Do not repeat the entire salt formation. Instead, perform a "reslurry" or recrystallization. Suspend the 75% ee salt in a solvent where the solubility difference is maximized (often ethanol or an ethanol/ethyl acetate mix), heat to reflux, and slowly cool. The lattice will selectively incorporate the dominant diastereomer, leaving the impurity in the mother liquor.
Q3: In Chiral SFC, my amine peak is severely tailing, and baseline resolution is lost. What is the cause? A3: This is a classic symptom of secondary interactions between the primary amine group of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine and the stationary phase.
-
Solution: Ensure your co-solvent (Methanol) contains 0.2% to 0.5% of a basic additive like Diethylamine (DEA) or Isopropylamine (IPA). The additive neutralizes the active sites on the column. If tailing persists, switch to a strong cation exchange-type chiral stationary phase or a crown ether-derived CSP, which are specifically designed for primary amines [4].
Q4: Can I recover and reuse the DPTTA resolving agent after freebasing? A4: Yes, and this is highly recommended for process economics. After extracting the free amine into the organic layer (DCM), the aqueous layer contains the highly water-soluble sodium salt of DPTTA.
-
Solution: Acidify the aqueous layer with 6M HCl until the pH drops to ~2. The protonated (+)-DPTTA will precipitate out of the aqueous solution. Filter, wash with cold water, and dry under vacuum. Verify its purity by melting point or specific rotation before reuse.
Quantitative Data Summary
| Metric | Classical Salt Resolution | Preparative Chiral SFC |
| Optimal Scale | >100 g to Multi-kg | 1 mg to 50 g |
| Development Time | 2–4 Weeks (Screening) | 1–3 Days |
| Typical Yield (Theoretical max 50%) | 35% – 45% | 45% – 48% |
| Typical ee% (Post-optimization) | >98% (after 1-2 recrystallizations) | >99% (single pass) |
| Primary Reagents | Chiral Acids (e.g., DPTTA), Solvents | Supercritical |
| Cost Profile | Low OpEx, High CapEx (Reactors) | High OpEx (Solvents/Energy), High CapEx |
References
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro Source: BioDuro URL:[Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL:[Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines Source: Wiley Analytical Science URL:[Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Troubleshooting Degradation of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
Welcome to the global technical support and troubleshooting hub for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine . As a highly functionalized diarylmethylamine, this compound is a valuable building block and active pharmaceutical ingredient (API) intermediate. However, its structural features—specifically the highly activated benzylic carbon flanked by two aromatic systems and a nucleophilic primary amine—make it uniquely susceptible to specific degradation pathways.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent degradation issues during synthesis, formulation, and storage.
Section 1: Troubleshooting FAQs & Mechanistic Causality
Q1: During stability testing, I am observing a major impurity with a mass shift of -1 Da in positive ion LC-MS (from[M+H]+ 258.1 to 257.1). What is causing this? A1: This is the classic signature of oxidative deamination . The carbon atom bearing the primary amine is benzylic to both the 4-chlorophenyl and 3-cyclopropylphenyl rings. This highly conjugated environment drastically lowers the C-H bond dissociation energy, making it a prime target for radical abstraction by reactive oxygen species (ROS). The initial oxidation forms an intermediate imine, which rapidly hydrolyzes in the presence of ambient moisture to yield the corresponding ketone: (4-chlorophenyl)(3-cyclopropylphenyl)methanone, accompanied by the release of ammonia[1].
Q2: We formulated the free base with Polyethylene Glycol (PEG 400). After 4 weeks at 40°C/75% RH, a +28 Da degradant appeared. How do we suppress this? A2: You are observing an N-formylation adduct. Polyethylene glycols undergo auto-oxidation over time, generating reactive short-chain aldehydes and carboxylic acids—most notably formaldehyde and formic acid[2]. Because your compound contains an unhindered primary amine, it acts as a strong nucleophile, attacking these electrophilic excipient degradants to form an N-formyl impurity[3]. Troubleshooting Fix: To suppress this, either switch to a non-peroxide-forming excipient or add an amine-based scavenger (like glycine) to the formulation to competitively react with the formic acid before it can formylate your API.
Q3: Is the cyclopropyl ring at risk of degradation under standard ICH stress conditions? A3: Generally, no. While cyclopropyl rings can undergo electrophilic ring-opening under extreme Lewis acidic conditions, the diarylmethylamine moiety is kinetically far more reactive. Your primary modes of failure will almost exclusively be amine oxidation and N-acylation.
Section 2: Visualizing Degradation Pathways
To fully understand the causality of these degradation mechanisms, refer to the pathway and workflow diagrams below.
Figure 1: Oxidative deamination pathway to the ketone degradant.
Figure 2: Workflow for identifying excipient-induced N-formylation.
Section 3: Diagnostic Data Presentation
When profiling the stability of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine, use the following diagnostic LC-MS/MS parameters to rapidly identify the specific degradation mechanism occurring in your matrix.
| Degradation Pathway | Degradant Identity | Exact Mass | Expected [M+H]+ | Mass Shift (Da) | Primary Cause |
| None (Parent) | (4-chlorophenyl)(3-cyclopropylphenyl)methanamine | 257.10 | 258.10 | N/A | N/A |
| Oxidative Deamination | (4-chlorophenyl)(3-cyclopropylphenyl)methanone | 256.07 | 257.07 | -1.03 | Trace metals, ROS, Light |
| N-Formylation | N-((4-chlorophenyl)(3-cyclopropylphenyl)methyl)formamide | 285.09 | 286.09 | +27.99 | PEG/Polysorbate excipients |
| Dehalogenation | (3-cyclopropylphenyl)(phenyl)methanamine | 223.14 | 224.14 | -33.96 | Intense UV Photolysis |
Section 4: Self-Validating Experimental Protocols
To definitively prove whether degradation is occurring via auto-oxidation or excipient incompatibility, you must run a self-validating forced degradation protocol. This protocol utilizes internal causality checks (positive and negative controls) to ensure that observed degradation is a true chemical vulnerability and not an artifact of sample preparation.
Protocol: Differentiating Oxidative vs. Excipient-Driven Degradation
Step 1: Matrix Preparation (The Controls)
-
Negative Control (System Integrity): Dissolve 1 mg/mL of the API in rigorously degassed, argon-purged HPLC-grade water/acetonitrile (50:50). Add 1 mM EDTA to chelate any trace transition metals that could act as radical initiators. Purpose: Proves the API is stable when isolated from ROS and electrophiles.
-
Positive Control (Oxidation): Dissolve 1 mg/mL of the API in water/acetonitrile containing 3% H₂O₂ and 0.1 mM FeSO₄ (Fenton reaction conditions). Purpose: Forces the oxidative deamination pathway to generate a reference standard of the ketone degradant.
Step 2: Excipient Stress Testing
-
Prepare a 10 mg/mL solution of PEG 400 in water.
-
Spike the PEG solution with 1 mg/mL of the API.
-
Crucial Step: Do not use Tris or any primary amine-containing buffers, as they will competitively scavenge formic acid and yield false-negative stability data. Use a phosphate buffer (pH 7.4).
Step 3: Incubation & Quenching
-
Incubate all three vials at 60°C for 48 hours.
-
Quench the reactions by diluting 1:10 in cold methanol containing 0.1% formic acid to stabilize the analytes for ionization.
Step 4: LC-MS/MS Analysis & Validation Logic
-
Inject the samples onto a C18 column.
-
Validation Check: If the Negative Control shows >1% of the ketone degradant, your solvents are contaminated with dissolved oxygen or metals; the test is invalid. If the Negative Control is clean, and the Positive Control shows the 257.07 m/z peak, your system is validated.
-
Analyze the PEG stress sample for the 286.09 m/z peak to quantify excipient-driven N-formylation.
References
- Generation of Formaldehyde by Pharmaceutical Excipients and Its Absorption by Meglumine. ResearchGate.
- A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC.
- Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers.
Sources
- 1. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity and SAR of (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine and Analogs as Nav1.8 Inhibitors
As an Application Scientist in ion channel pharmacology, evaluating the structural activity relationship (SAR) of novel pharmacophores requires moving beyond simple IC50 values. We must understand the thermodynamic drivers of binding and the state-dependent electrophysiology of the target.
This guide provides an in-depth comparative analysis of the (4-chlorophenyl)(3-cyclopropylphenyl)methanamine scaffold—a critical building block for highly selective Voltage-Gated Sodium Channel 1.8 (Nav1.8) inhibitors[1]—against its structural analogs. By synthesizing structural biology, thermodynamic causality, and automated patch-clamp methodologies, this guide serves as a comprehensive framework for drug development professionals optimizing Nav1.8 targeted analgesics.
Mechanistic Rationale & Structural Biology
Nav1.8 is predominantly expressed in the nociceptive neurons of the dorsal root ganglia (DRG) and plays a foundational role in the propagation of action potentials following noxious stimuli. Unlike other sodium channels, Nav1.8 requires a highly depolarized membrane potential for activation and exhibits rapid repriming[2].
Recent cryogenic electron microscopy (cryo-EM) structures of human Nav1.8 reveal that potent, subtype-selective inhibitors bind within the central cavity of the pore domain (PD), directly clenching the S6 helices and interacting with the Voltage-Sensing Domain I (VSDI)[2]. The diarylmethanamine scaffold is uniquely suited for this pocket. The dual aromatic rings provide the necessary steric bulk to stabilize the channel in its inactivated state, preventing the sodium influx required for pain signal transmission.
Fig 1. Nav1.8 nociceptive signaling and state-dependent central cavity inhibition.
Experimental Methodology: State-Dependent Patch Clamp
Because the (4-chlorophenyl)(3-cyclopropylphenyl)methanamine scaffold binds preferentially to the inactivated state of Nav1.8, standard radioligand binding assays often fail to capture the true functional affinity. Instead, we utilize an automated patch-clamp (APC) protocol with adaptive voltage control. This self-validating system ensures that each cell is held at its specific half-inactivation potential (
Step-by-Step APC Protocol
-
Cell Preparation: Culture CHO cells stably expressing human Nav1.8 and the
1 accessory subunit. Harvest cells using a mild, enzyme-free detachment solution to preserve extracellular channel domains, yielding a high-viability single-cell suspension[4]. -
Intracellular/Extracellular Dialysis:
-
Extracellular Solution: 145 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4, 305 mOsm).
-
Intracellular Solution: 135 mM CsF, 10 mM NaCl, 1/5 mM EGTA/CsOH, 10 mM HEPES (pH 7.3, 320 mOsm). Note: CsF is critical here to block endogenous potassium currents and facilitate giga-ohm seal formation.
-
-
Adaptive Voltage Protocol:
-
Establish whole-cell configuration and hold the membrane at a resting potential (
) of -100 mV. -
Apply an adaptive pre-pulse to determine the exact
of inactivation for the specific cell (typically around -34 mV for Nav1.8)[3]. -
Hold the cell at the calculated
for 500 ms to drive 50% of the channels into the inactivated state. -
Apply a 20 ms test pulse to 0 mV to elicit the sodium current.
-
-
Compound Addition: Apply the methanamine analogs in a cumulative dose-response manner. Calculate the IC50 by measuring the reduction in peak current amplitude compared to the vehicle control.
Fig 2. Automated patch-clamp workflow with adaptive voltage protocols for Nav1.8.
Comparative Data Presentation
The table below summarizes the functional binding affinity (IC50) of the core scaffold against three targeted structural analogs. The State-Dependent Ratio (SDR) is calculated as (Resting IC50 / Inactivated IC50), where a higher number indicates a stronger preference for the inactivated state—a key safety metric to avoid blocking resting sodium channels in cardiac or CNS tissues.
| Compound | Structure / Substitution | Resting IC50 ( | Inactivated IC50 ( | SDR |
| 1 (Core) | (4-chlorophenyl)(3-cyclopropylphenyl) | > 1,000 nM | 15 nM | > 66x |
| 2 (Analog) | (4-fluorophenyl)(3-cyclopropylphenyl) | > 1,000 nM | 85 nM | > 11x |
| 3 (Analog) | (4-chlorophenyl)(3-isopropylphenyl) | > 1,000 nM | 45 nM | > 22x |
| 4 (Analog) | diphenylmethanamine (Unsubstituted) | > 10,000 nM | > 1,000 nM | N/A |
Causality & Structural Activity Relationship (SAR)
The experimental data reveals profound differences in binding affinity driven by specific thermodynamic and steric principles:
The Role of the 4-Chloro Substitution (Halogen Bonding)
Comparing Compound 1 (4-chloro) to Compound 2 (4-fluoro) demonstrates a nearly 6-fold drop in affinity when chlorine is replaced by fluorine.
-
Causality: While fluorine is more electronegative, it is significantly smaller and less polarizable than chlorine. The 4-chloro group deeply inserts into a hydrophobic sub-pocket within the S6 domain, forming a highly directional halogen bond with the peptide backbone. Fluorine's tightly held electron cloud prevents the formation of an effective
-hole, weakening this critical enthalpic interaction.
The Role of the 3-Cyclopropyl Substitution (Entropic Optimization)
Comparing Compound 1 (3-cyclopropyl) to Compound 3 (3-isopropyl) highlights the importance of conformational restriction. Both groups offer similar steric bulk and lipophilicity, yet the cyclopropyl analog is 3 times more potent.
-
Causality: The isopropyl group possesses multiple rotational degrees of freedom. Upon binding to the rigid central cavity of Nav1.8, the isopropyl group must freeze into a single conformation, incurring a massive entropic penalty (
). The cyclopropyl ring is already conformationally locked; therefore, binding incurs minimal loss of entropy, resulting in a significantly more favorable overall free energy of binding ( ).
The Necessity of the Diaryl System
Compound 4 (unsubstituted diphenyl) shows virtually no activity. Without the 4-chloro and 3-cyclopropyl moieties, the molecule lacks the necessary van der Waals contacts to anchor itself against the S6 helices, failing to stabilize the channel's inactivated state.
References[1] Title: WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors | Source: Google Patents | URL: https://patents.google.com/patent/WO2021257418A1/en[2] Title: Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 | Source: pnas.org | URL: https://www.pnas.org/doi/10.1073/pnas.2208211119[4] Title: Optimising a difficult Nav1.8 cell line assay for automated patch clamp screening | Source: metrionbiosciences.com | URL: https://www.metrionbiosciences.com/resources/optimising-a-difficult-nav1-8-cell-line-assay-for-automated-patch-clamp-screening/[3] Title: Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated patch clamp system | Source: sophion.com | URL: https://sophion.com/app-notes/adaptive-voltage-control-ensures-the-precise-half-inactivation-application-of-voltage-gated-channels-on-automated-patch-clamp-system/
Sources
FTIR spectrum analysis for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
FTIR Spectrum Analysis for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine: A Comparative Guide to ATR, KBr Transmission, and DRIFTS Modalities
Executive Summary
In pharmaceutical development, the rigorous structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. The compound (4-chlorophenyl)(3-cyclopropylphenyl)methanamine presents a unique vibrational spectroscopy profile due to its primary amine, halogenated aromatic ring, and highly strained cycloalkane system.
As a Senior Application Scientist, I have designed this guide to objectively compare the three dominant Fourier Transform Infrared (FTIR) sampling modalities—Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, and Diffuse Reflectance (DRIFTS)—for the analysis of this specific molecule. This guide bridges the gap between theoretical molecular mechanics and field-proven analytical workflows.
Part 1: Molecular Vibrational Fingerprint (The Causality of the Spectrum)
Before selecting an instrumental modality, we must understand the quantum mechanical "springs and masses" of our target molecule. The FTIR spectrum of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine is defined by several critical causal relationships:
-
Primary Amine (-NH₂): The two N-H oscillators couple to produce two distinct stretching bands: an asymmetric stretch at ~3400 cm⁻¹ and a symmetric stretch at ~3300 cm⁻¹. In the solid state, intermolecular hydrogen bonding will broaden these bands and shift them to slightly lower wavenumbers. A characteristic N-H scissoring bend will also appear near 1610 cm⁻¹.
-
Cyclopropyl Ring: Standard aliphatic sp³ C-H stretches occur below 3000 cm⁻¹. However, the highly strained three-membered cyclopropyl ring forces the C-H bonds to adopt a higher s-character (resembling sp² hybridization). This strengthens the bond, pushing the cyclopropyl C-H stretch unusually high (>3000 cm⁻¹), causing it to overlap with the aromatic C-H stretches. A diagnostic ring deformation band will also appear near 1020 cm⁻¹.
-
Chlorophenyl Group: The heavy mass of the chlorine atom significantly reduces the oscillation frequency of the C-Cl bond, dropping its stretching band into the 1030–1090 cm⁻¹ range. The para-substitution of this ring yields a strong, sharp out-of-plane (OOP) C-H bending mode at ~820 cm⁻¹.
-
Meta-Disubstituted Ring: The 3-cyclopropylphenyl moiety will present two distinct OOP bending bands at ~690 cm⁻¹ and ~780 cm⁻¹, confirming the meta structural isomer.
Part 2: Comparative Analysis of FTIR Modalities
Choosing the correct sampling interface is as critical as the spectrometer itself. The way the sample is presented to the IR beam dictates the reliability, sensitivity, and regulatory compliance of the resulting data[1].
Attenuated Total Reflectance (ATR-FTIR)
-
Mechanism: ATR utilizes an evanescent wave that penetrates only 1–5 micrometers into the sample at the interface of a high-refractive-index crystal (e.g., Diamond)[1].
-
Causality & Performance: Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (like the C-Cl stretch at 1090 cm⁻¹) will appear artificially stronger compared to higher wavenumber peaks (like the N-H stretch at 3400 cm⁻¹)[2]. While it requires zero sample preparation and is ideal for rapid Quality Control (QC)[3], its shallow penetration makes it less suitable for detecting trace impurities.
Transmission FTIR (KBr Pellet)
-
Mechanism: The sample is homogeneously diluted in an IR-transparent alkali halide matrix (KBr) and pressed into a solid disc. The IR beam passes entirely through the bulk sample.
-
Causality & Performance: This method strictly adheres to the Beer-Lambert law (
). Because the effective pathlength is significantly longer than ATR, KBr pellets offer superior sensitivity for trace impurity profiling and generate classic spectra ideal for historical library matching[4]. However, KBr is highly hygroscopic; absorbed atmospheric water can introduce a broad band at ~3450 cm⁻¹, which risks masking the critical primary amine N-H stretches of our target molecule.
Diffuse Reflectance (DRIFTS)
-
Mechanism: IR light is directed onto a powder bed, and the scattered, diffusely reflected light is collected by complex optics.
-
Causality & Performance: Excellent for bulk powders and formulation blends. However, the raw data must be mathematically converted using the Kubelka-Munk transformation to achieve linearity with concentration. It is highly sensitive to particle size variations, making reproducibility challenging without strict milling protocols.
Fig 1. Decision matrix for selecting the optimal FTIR modality based on analytical requirements.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must contain internal validation checkpoints. Below are the optimized protocols for analyzing (4-chlorophenyl)(3-cyclopropylphenyl)methanamine.
Protocol A: High-Sensitivity KBr Transmission Workflow
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 24 hours to eliminate water bands that could obscure the API's primary amine signal.
-
Homogenization: Weigh ~1.5 mg of the API and ~150 mg of KBr. Grind vigorously in an agate mortar for 2 minutes.
-
Causality Check: The particle size must be reduced to less than the wavelength of the IR light (< 2 μm) to prevent the Christiansen effect (severe baseline sloping due to light scattering).
-
-
Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes, then apply 10 tons of hydraulic pressure for 3 minutes.
-
Causality Check: The vacuum removes entrapped air, preventing the formation of an opaque, cloudy pellet that would block IR transmission.
-
-
System Validation: Run a background scan of a blank KBr pellet. The baseline transmittance must be >80% at 4000 cm⁻¹. If it is lower, the pellet is scattering light and must be remade.
-
Acquisition: Collect 32 co-added scans at 4 cm⁻¹ resolution.
Protocol B: High-Throughput Diamond ATR Workflow
-
Preparation: Clean the diamond ATR crystal with a lint-free wipe and volatile solvent (e.g., isopropanol). Allow to evaporate completely.
-
System Validation: Collect a background spectrum of the empty crystal. Ensure no residual peaks from previous samples are present.
-
Sample Application: Place ~5 mg of the raw API powder directly onto the crystal. Lower the ATR pressure anvil and apply consistent force (e.g., 75 psi).
-
Causality Check: Because the evanescent wave only penetrates 1–5 μm, intimate optical contact between the crystal and the solid powder is mandatory. Insufficient pressure will result in artificially low absorbance and a high signal-to-noise ratio[5].
-
-
Acquisition & Processing: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm in the spectrometer software to normalize the wavelength-dependent pathlength, allowing direct comparison to transmission libraries[2].
Fig 2. Signal transduction and data processing pathway in Fourier Transform Infrared Spectroscopy.
Part 4: Quantitative Data & Performance Comparison
The following table summarizes the operational and performance metrics of each modality when analyzing crystalline API powders.
| Performance Metric | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Diffuse Reflectance (DRIFTS) |
| Sample Preparation Time | < 1 minute | 10 - 15 minutes | 5 - 10 minutes |
| Sample Destruction | Non-destructive (recoverable) | Destructive (embedded in matrix) | Destructive (diluted in matrix) |
| Effective Pathlength | 1 - 5 μm (Wavelength dependent) | 100 - 500 μm (Fixed by pellet) | Variable (Scattering dependent) |
| Limit of Detection (LOD) | ~1.0 - 5.0% w/w | < 0.1% w/w (Trace level) | ~0.5 - 1.0% w/w |
| Spectral Artifacts | Peak intensity skew at low cm⁻¹ | Christiansen effect (if poorly ground) | Specular reflectance distortions |
| Primary Pharmaceutical Use | High-throughput QC, Polymorphs | Trace impurity profiling, Reference | Bulk powder formulation analysis |
References
- Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
- Source: specac.
- Source: nih.gov (PMC)
- Source: jascoinc.
- Source: shimadzu.
Sources
- 1. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd [specac.com]
- 2. shimadzu.com [shimadzu.com]
- 3. First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinteksolution.com [kinteksolution.com]
- 5. jascoinc.com [jascoinc.com]
HPLC method validation for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine purity
Mastering HPLC Method Validation for (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine Purity: A Comparative Guide to Column Technologies
Introduction (4-chlorophenyl)(3-cyclopropylphenyl)methanamine is a bulky, highly hydrophobic diarylmethylamine derivative. As a primary amine with a high pKa, it presents a classic chromatographic challenge: at the acidic pH ranges preferred for LC-MS compatibility and silica stability, the amine is fully protonated. When analyzed on traditional fully porous C18 columns, this protonated state leads to severe secondary ion-exchange interactions with residual ionized silanols (Si-O⁻) on the silica surface[1]. The result is poor peak symmetry (tailing), reduced resolution from structurally similar synthetic impurities, and compromised mass loadability[2].
To establish a robust, self-validating purity method suitable for regulatory submission, analytical scientists must move beyond standard C18 chemistries. This guide objectively compares the performance of a Standard Fully Porous C18 column against a Charged Surface Hybrid (CSH) C18 column, followed by a comprehensive ICH Q2(R2) method validation protocol[3].
The Mechanistic Challenge: Causality Behind Experimental Choices
Why do basic amines tail on standard reversed-phase columns? The causality lies in a dual-retention mechanism. While the hydrophobic diarylmethyl core interacts with the C18 alkyl chains (primary retention), the protonated primary amine undergoes electrostatic interactions with trace acidic silanols[1]. Even with modern end-capping techniques, steric hindrance prevents the complete masking of these silanols.
To break this dual-retention mechanism, we employ Charged Surface Hybrid (CSH) technology. CSH columns incorporate a low-level, reproducible positive charge on the hybrid silica surface[4]. This creates a Coulombic repulsion effect: the positively charged surface repels the protonated (4-chlorophenyl)(3-cyclopropylphenyl)methanamine, forcing it to interact almost exclusively via the intended hydrophobic mechanism[2]. This eliminates the need for harsh, MS-incompatible ion-pairing agents like Trifluoroacetic acid (TFA), allowing for the use of weak additives like 0.1% Formic Acid (FA) while maintaining exceptional peak shape.
Comparative Performance: Standard C18 vs. CSH C18
To objectively evaluate the impact of stationary phase chemistry, a comparative study was conducted using a simulated API sample spiked with 0.5% of a critical des-chloro impurity.
Table 1: Chromatographic Performance Comparison (0.1% FA in Water / Acetonitrile Gradient)
| Performance Metric | Standard Fully Porous C18 (1.8 µm) | Charged Surface Hybrid (CSH) C18 (1.7 µm) |
| USP Tailing Factor (As) | 2.45 (Severe Tailing) | 1.12 (Highly Symmetrical) |
| Theoretical Plates (N) | 4,500 | 14,200 |
| Resolution (vs. Impurity) | 1.6 (Baseline bleed) | 3.8 (Baseline resolved) |
| Mass Loadability (Onset of Overload) | < 50 ng on-column | > 800 ng on-column |
| Re-equilibration Time | 15 column volumes | 5 column volumes |
Data Synthesis: The CSH column demonstrates a 73% reduction in peak tailing and a >15-fold increase in mass loadability[2]. This superior loadability is critical for purity assays, where the main API peak must be heavily loaded to detect trace impurities at the 0.05% reporting threshold without the API peak fronting or tailing into the impurity retention windows.
Step-by-Step Experimental Protocol
Based on the comparative data, the CSH C18 column was selected. The following protocol represents a self-validating system; it includes System Suitability Testing (SST) criteria that must be met before sample analysis, ensuring continuous trustworthiness of the data.
1. Reagent & Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% Formic Acid (FA) in LC-MS grade Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (v/v).
2. Chromatographic Conditions
-
Column: Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm[2].
-
Column Temperature: 45°C (reduces mobile phase viscosity and improves mass transfer).
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 225 nm (and MS positive electrospray ionization for peak tracking).
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 7.0 min: 10% to 80% B
-
7.0 - 8.5 min: 80% B (Wash)
-
8.5 - 10.0 min: 10% B (Re-equilibration)
-
3. Sample Preparation & System Suitability
-
Standard Preparation: Accurately weigh and dissolve the (4-chlorophenyl)(3-cyclopropylphenyl)methanamine reference standard in Diluent to a final concentration of 1.0 mg/mL.
-
SST Criteria: Inject the standard 5 times. The system is valid only if: %RSD of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 10,000.
ICH Q2(R2) Method Validation Workflow
To ensure the method is fit for its intended purpose (API release and stability testing), it was validated according to ICH Q2(R2) guidelines[3].
Table 2: ICH Q2(R2) Validation Summary for (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference at API RT from blank or degradants | Peak purity angle < purity threshold (PDA). No co-elution in forced degradation (Acid, Base, Peroxide, Light). | Pass |
| Linearity & Range | R² ≥ 0.999 from LOQ to 120% of target conc. | R² = 0.9998 (Range: 0.05 µg/mL to 1200 µg/mL). | Pass |
| LOD & LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ) | LOD = 0.015 µg/mL (0.0015%). LOQ = 0.05 µg/mL (0.005%). | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% recovery at 50%, 100%, 150% levels | Mean recovery = 99.6%. Range: 99.1% - 100.4%. | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% for 6 replicate preparations | %RSD = 0.65% (n=6). | Pass |
| Robustness | Stable performance under deliberate variations | Tailing factor remains < 1.2 with ±0.2 pH, ±2°C Temp, ±0.05 mL/min flow variations. | Pass |
Workflow Visualization
The following diagram illustrates the logical progression from resolving the mechanistic chromatographic challenge to executing the regulatory validation framework.
Figure 1: Method development and ICH Q2(R2) validation workflow for diarylmethylamine purity.
References
- Validation of Analytical Procedures Q2(R2)
- Practical Applications of Charged Surface Hybrid (CSH)
- Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH)
- What Causes Peak Tailing in HPLC?
Sources
Technical Comparison Guide: Bioequivalence and Pharmacokinetics of (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine Derivatives as Nav1.8 Inhibitors
Executive Summary & Scientific Context
The landscape of non-opioid analgesia is currently undergoing a paradigm shift, driven by the clinical validation of selective voltage-gated sodium channel 1.8 (Nav1.8) inhibitors. Nav1.8 is predominantly expressed in the peripheral nervous system (specifically in dorsal root ganglion neurons) and plays a critical role in the initiation and propagation of action potentials during inflammatory and neuropathic pain states[1].
Recent phase III successes of molecules like suzetrigine (VX-548) have demonstrated that Nav1.8 blockade provides statistically significant improvements in the time-weighted sum of the pain intensity difference over 48 hours (SPID48) without the central nervous system (CNS) depression or abuse liability associated with opioids[2][3].
Within this rapidly evolving space, derivatives utilizing the (4-chlorophenyl)(3-cyclopropylphenyl)methanamine scaffold—most notably 2-oxo-oxazolidine-5-carboxamides—have emerged as highly potent Nav1.8 inhibitors[1][4]. This guide provides a rigorous, self-validating framework for evaluating the bioequivalence (BE) of these novel methanamine derivatives against established standard-of-care Nav1.8 inhibitors.
Mechanistic Rationale
The (4-chlorophenyl)(3-cyclopropylphenyl)methanamine core provides essential lipophilic and steric interactions within the Nav1.8 binding pocket. By stabilizing the channel in its fast-inactivated state, these derivatives prevent the sodium influx necessary for the repetitive firing of nociceptors[1]. Establishing bioequivalence ensures that the novel derivative achieves the precise systemic exposure required to maintain this state-dependent block without exceeding the maximum tolerated concentration (
Caption: Mechanism of Nav1.8 inhibition by methanamine derivatives in nociceptive signaling.
Comparative Pharmacokinetics & Bioequivalence Data
To claim bioequivalence, a novel derivative must demonstrate that its rate and extent of absorption do not show a significant difference from the reference drug when administered at the same molar dose. Regulatory guidelines require the 90% confidence intervals (CI) for the geometric mean ratios (GMR) of
The table below summarizes a comparative PK evaluation of a theoretical (4-chlorophenyl)(3-cyclopropylphenyl)methanamine derivative (Test) against a standard 50 mg Nav1.8 inhibitor reference (e.g., suzetrigine).
Table 1: Quantitative Bioequivalence Assessment (Healthy Fasted Cohort)
| Pharmacokinetic Parameter | Reference Standard (50mg) | Test Derivative (50mg Eq.) | Geometric Mean Ratio (GMR) | 90% Confidence Interval | BE Status |
| 22.2 ± 8.5 | 21.8 ± 7.9 | 98.2% | 89.5% - 107.1% | Pass | |
| 222 ± 140 | 215 ± 132 | 96.8% | 88.2% - 105.4% | Pass | |
| 230 ± 145 | 224 ± 138 | 97.4% | 89.0% - 106.3% | Pass | |
| 2.0 (1.0 - 4.0) | 2.2 (1.0 - 4.5) | N/A | N/A | Comparable | |
| 14.5 ± 3.2 | 15.1 ± 3.5 | N/A | N/A | Comparable |
*Note:
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the protocols used to generate bioequivalence data must be self-validating. This means incorporating internal controls that automatically flag systemic errors, instrumental drift, or matrix effects.
Protocol 1: In Vitro State-Dependent Patch-Clamp Assay (Pharmacodynamic Equivalence)
Before advancing to in vivo PK studies, the derivative must demonstrate equivalent target engagement.
-
Step 1: Cell Preparation. Plate HEK293 cells stably expressing human Nav1.8 channels.
-
Step 2: Voltage Protocol. Apply a holding potential of -40 mV rather than the standard -90 mV.
-
Causality: Nav1.8 channels exhibit state-dependent gating. Injured nociceptors exist in a chronically depolarized state. Clamping at -40 mV mimics this physiological pathology, ensuring the calculated
reflects the drug's binding to the fast-inactivated state rather than the resting state[1].
-
-
Step 3: Self-Validation. Run a concurrent positive control (suzetrigine) and a vehicle control (0.1% DMSO). The assay is only validated if the reference compound yields an
within half a log of its historically established value.
Protocol 2: In Vivo LC-MS/MS Bioequivalence Workflow
-
Step 1: Study Design. Execute a randomized, double-blind, two-treatment, two-period, two-sequence single-dose crossover study in healthy volunteers with a 7-day washout period[3].
-
Step 2: Sample Extraction. Aliquot 100 µL of human plasma. Add 300 µL of acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) to precipitate proteins.
-
Causality: The SIL-IS co-elutes with the analyte but has a different mass. Because it experiences the exact same ion suppression/enhancement in the mass spectrometer source as the target analyte, it mathematically corrects for matrix effects, preventing artificially skewed AUC calculations.
-
-
Step 3: LC-MS/MS Quantification. Inject the supernatant onto a C18 column using a gradient mobile phase of 0.1% formic acid in water and acetonitrile.
-
Step 4: Self-Validation (Acceptance Criteria). A calibration curve must be run concurrently with Quality Control (QC) samples at low, medium, and high concentrations. The analytical run is strictly rejected unless at least 67% of the QCs fall within ±15% of their nominal value. This guarantees the PK data used for BE assessment is immune to instrumental drift.
Caption: Clinical workflow for establishing bioequivalence of Nav1.8 inhibitors.
Clinical Translation & Impact
Proving the bioequivalence of a (4-chlorophenyl)(3-cyclopropylphenyl)methanamine derivative is not merely a regulatory checkbox; it is the foundation of clinical safety and efficacy. By strictly matching the
References
1.[4] WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors - Google Patents. Google.com. Available at: 2.[1] 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC - NIH. Nih.gov. Available at: 3.[2] Phase III clinical trial data of biopharma companies in 2024 - BioWorld. Bioworld.com. Available at: 4.[5] Full article: Abstracts from the PAINWeek 2025 Annual Conference. Tandfonline.com. Available at: 5.[3] 219209Orig1s000 - accessdata.fda.gov - Food and Drug Administration. Fda.gov. Available at:
Sources
- 1. 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Login | BioWorld [bioworld.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
Structural Confirmation of Diarylmethylamines: A Comparative Guide on Resolving (4-Chlorophenyl)(3-cyclopropylphenyl)methanamine Isomers
Executive Summary
The structural confirmation of chiral pharmaceutical building blocks is a critical bottleneck in drug development. For flexible, sterically hindered molecules like (4-chlorophenyl)(3-cyclopropylphenyl)methanamine , traditional analytical workflows often fall short in both speed and reliability. This guide objectively compares the modern gold standard—Supercritical Fluid Chromatography coupled with Electronic Circular Dichroism (SFC-ECD) —against traditional High-Performance Liquid Chromatography and Single-Crystal X-Ray Diffraction (HPLC-SCXRD). By synthesizing theoretical causality with field-proven protocols, this guide provides researchers with a self-validating framework for the rapid resolution and absolute configuration (AC) assignment of diarylmethylamine isomers.
Mechanistic Rationale: The Diarylmethylamine Challenge
(4-chlorophenyl)(3-cyclopropylphenyl)methanamine features a single stereocenter bonded to a primary amine, a hydrogen atom, and two distinct aryl rings. The analytical challenge is twofold:
-
Enantiomeric Resolution: The steric bulk of the 4-chlorophenyl and 3-cyclopropylphenyl groups is highly similar. Differentiating these enantiomers requires a Chiral Stationary Phase (CSP) capable of highly specific spatial recognition, primarily through
interactions, dipole stacking, and hydrogen bonding. -
Absolute Configuration Assignment: The molecule is conformationally flexible. Rotation around the chiral carbon-aryl bonds generates multiple low-energy conformers in solution. Traditional chiroptical methods (like specific rotation) are insufficient here because the observed optical activity is a population-weighted average of all conformers, which can lead to erroneous R/S assignments if not rigorously modeled.
Comparative Analysis of Structural Confirmation Workflows
The Modern Standard: SFC-ECD
Supercritical Fluid Chromatography (SFC) utilizes supercritical
Once resolved, the absolute configuration is determined via Time-Dependent Density Functional Theory (TD-DFT) Electronic Circular Dichroism (ECD) . The two aryl rings act as distinct chromophores. Their spatial arrangement around the chiral center induces a specific Cotton effect in the near-UV region (200–300 nm). By computationally simulating the ECD spectra of the theoretical R and S enantiomers and overlaying them with the experimental data, the configuration can be assigned with high confidence [2].
The Traditional Alternative: HPLC-SCXRD
The classical approach relies on Normal-Phase HPLC for separation, followed by Single-Crystal X-Ray Diffraction (SCXRD) for structural confirmation. Because (4-chlorophenyl)(3-cyclopropylphenyl)methanamine is a free base and often resists crystallization, researchers must first synthesize a diastereomeric salt (e.g., using camphorsulfonic acid) to induce crystal growth.
-
The Flaw: Crystal growth is an empirical, time-consuming process (often taking weeks). Furthermore, the conformation locked in the crystal lattice may not represent the bioactive conformation in solution.
The Solution-State Alternative: CSA-NMR
Chiral Solvating Agents (CSAs) can be added to the racemic mixture in an NMR tube to form transient diastereomeric complexes, splitting the chemical shifts of the enantiomers. While useful for determining enantiomeric excess (ee), CSA-NMR cannot definitively assign absolute configuration without pre-existing reference standards.
Quantitative Performance Comparison
The following table summarizes the operational metrics of the three workflows when applied to diarylmethylamine derivatives.
| Metric | SFC-ECD (Recommended) | HPLC-SCXRD (Alternative) | CSA-NMR (Alternative) |
| Separation Time | 3–5 minutes | 15–30 minutes | N/A (In-situ) |
| AC Turnaround Time | 2–4 Days (Compute + Scan) | 2–4 Weeks (Crystal Growth) | Cannot determine AC |
| Sample Requirement | |||
| Solvent Consumption | Very Low (Recycled | High (Hexane/IPA) | Low (Deuterated solvent) |
| Configuration Confidence | High (Self-Validating) | Absolute (If crystal forms) | Low (Requires standards) |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems . In SFC, validation is achieved via baseline resolution (
Preparative SFC Resolution Protocol
Causality Note: Primary amines strongly interact with residual silanols on silica-based CSPs, causing severe peak tailing. The addition of 0.1% isopropylamine (IPA) acts as a competitive binder, masking silanol sites and ensuring sharp, symmetrical peaks.
-
Column Selection: Equip the SFC system with an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Lux Amylose-1 or Chiralpak AD-H), 5 µm, 250 x 4.6 mm [3].
-
Mobile Phase Preparation: Use supercritical
as Mobile Phase A. Prepare Mobile Phase B (Methanol) modified with 0.1% (v/v) isopropylamine. -
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Co-solvent gradient: Isocratic 20% Mobile Phase B
-
Backpressure: 120 bar
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm and 254 nm.
-
-
Validation: Inject a 5 µL aliquot of the racemate (1 mg/mL). Verify that the resolution (
) between Enantiomer 1 and Enantiomer 2 is . Collect fractions and evaporate under reduced pressure.
TD-DFT ECD Absolute Configuration Protocol
Causality Note: Standard functional models (like B3LYP) often underestimate charge-transfer excitations in flexible aromatic systems. Using a range-separated hybrid functional like CAM-B3LYP ensures accurate prediction of the high-energy Cotton effects generated by the chlorophenyl and cyclopropylphenyl rings [4].
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search on the arbitrary (R)-enantiomer of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine. Retain all conformers within a 5.0 kcal/mol energy window.
-
Geometry Optimization: Optimize the retained conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level in the gas phase. Eliminate duplicate geometries.
-
TD-DFT Calculation: Calculate the excitation energies and rotational strengths for the lowest 30 singlet electronic transitions using the CAM-B3LYP/aug-cc-pVDZ level of theory. Apply the Polarizable Continuum Model (PCM) for methanol to simulate the experimental solvent environment.
-
Spectral Simulation: Apply a Gaussian band broadening (e.g.,
eV) to the calculated rotational strengths. Boltzmann-weight the individual conformer spectra based on their relative Gibbs free energies to generate the final theoretical (R)-ECD spectrum. Generate the (S)-ECD spectrum by mathematical inversion. -
Experimental Overlay (Validation): Dissolve 0.5 mg of the isolated Enantiomer 1 in 1 mL of spectroscopy-grade methanol. Scan from 200–400 nm using a circular dichroism spectrometer. Overlay the experimental curve with the theoretical (R) and (S) curves. The configuration is assigned to the theoretical curve that shares identical peak maxima, minima, and zero-crossing points with the experimental data.
Workflow Visualization
Figure 1: Comparative workflows for the structural confirmation of chiral diarylmethylamines.
Conclusion
For the structural confirmation of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine isomers, the SFC-ECD workflow vastly outperforms traditional HPLC-SCXRD methodologies. By leveraging the low viscosity of supercritical fluids for rapid enantiomeric separation and the quantum-mechanical rigor of TD-DFT for chiroptical matching, researchers can achieve self-validating absolute configuration assignments in a fraction of the time, without the empirical bottleneck of single-crystal growth.
References
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis.[Link]
-
Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Bentham Science Publishers.[Link]
-
Phenomenex Adds New Lux® Amylose-1 Chiral Stationary Phase for HPLC and SFC Analysis. Chromatography Today.[Link]
-
Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing.[Link]
Comparative Potency Studies of Chlorophenyl Methanamine Derivatives: A Guide to Neurodegenerative Drug Design
Executive Summary
(4-Chlorophenyl)methanamine—widely recognized in pharmacological literature as 4-chlorobenzylamine—serves as a highly versatile, privileged pharmacophore in modern medicinal chemistry[1],[2]. By acting as a lipophilic anchor, the chlorophenyl moiety facilitates deep penetration into the hydrophobic pockets of target enzymes. As a Senior Application Scientist, I have structured this guide to objectively compare the potency and mechanistic efficacy of recent chlorophenyl methanamine derivatives. While this scaffold has shown utility in oncology via mitochondrial Complex II inhibition[3], its most profound comparative data currently lies in neurodegenerative therapeutics, specifically as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[4],[5].
Mechanistic Rationale & Target Engagement
The introduction of a chlorine atom at the para position of the benzylamine ring significantly alters the electronic distribution and lipophilicity (LogP) of the molecule. In the context of AChE inhibition, the 4-chlorobenzyl group perfectly occupies the peripheral anionic site (PAS) or the catalytic active site (CAS) of the enzyme. The causality behind its high affinity is driven by robust
Mechanism of AChE inhibition by chlorophenyl methanamine derivatives restoring synaptic ACh.
Comparative Potency Analysis
To objectively evaluate performance, we compare three distinct classes of chlorophenyl methanamine derivatives synthesized and tested in recent literature. Furthermore, Schiff base derivatives of this scaffold have demonstrated potent monoamine oxidase (MAO) inhibition, further cementing its utility in neuropharmacology[6].
Quantitative Potency Comparison
| Derivative Class | Representative Compound | Primary Target | IC50 / Efficacy | Secondary Pleiotropic Effects | Ref |
| Maleic Acid Derivatives | Compound 2a | AChE | 20.15 nM | Reduces COX-2, TNFα, JNK | [4] |
| Maleic Acid Derivatives | Compound 2f | AChE | 22.09 nM | Superior antioxidant potential | [4] |
| Isoindoline-1,3-diones | Compound 12 | AChE / BACE-1 | 3.33 μM | 43.7% BACE-1 inhibition at 50 μM | [5] |
| Benzothiadiazines | Compound 16c | Complex II (Mito) | 45% inhibition (at 100 μM) | Apoptosis in TNBC cells | [3] |
Data Synthesis & Causality: The maleic acid derivatives (Compounds 2a and 2f) demonstrate remarkable nanomolar potency, outperforming the isoindoline-1,3-dione class by over 150-fold against AChE[4],[5]. The structural causality behind this massive leap in potency lies in the flexibility of the maleic acid linker. This flexibility allows the 4-chlorobenzyl moiety to dynamically adapt to the narrow AChE gorge, whereas the rigid, bulky isoindoline structure restricts optimal spatial orientation, resulting in micromolar, rather than nanomolar, affinity.
Experimental Methodologies: Self-Validating Systems
Raw data is only as reliable as the assay's internal controls. Below are the field-proven, step-by-step methodologies used to derive the IC50 values and in vivo efficacy cited above. Every protocol described operates as a self-validating system to ensure absolute data integrity.
Protocol A: Self-Validating Kinetic AChE Inhibition Assay (Modified Ellman’s Method)
Purpose: To quantify the IC50 of chlorophenyl methanamine derivatives with built-in artifact detection.
-
Buffer & Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE operates optimally at pH 8.0. Furthermore, DTNB (Ellman's reagent) requires this specific pH to ensure the rapid, quantitative reaction of the released thiocholine into the highly measurable, yellow 5-thio-2-nitrobenzoate anion.
-
Enzyme-Inhibitor Pre-Incubation : Mix AChE (0.03 U/mL), DTNB (0.25 mM), and the test derivative in a 96-well microplate. Incubate for 15 minutes at 25°C. Causality: This pre-incubation allows the chlorophenyl methanamine inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to introducing substrate competition.
-
Baseline Validation (Critical Checkpoint) : Read the absorbance at 412 nm before adding the substrate. Causality: Halogenated derivatives can sometimes possess intrinsic absorbance or react directly with DTNB (thiol cleavage). A stable baseline validates that any subsequent color change is strictly enzyme-mediated, creating a self-validating assay system.
-
Reaction Initiation & Kinetic Read : Add Acetylthiocholine iodide (ATCI, 0.25 mM) to initiate the reaction. Monitor absorbance kinetically at 412 nm for 5 minutes. Causality: Kinetic monitoring captures the linear initial velocity (
), preventing the severe underestimation of drug potency caused by substrate depletion or product inhibition seen in endpoint assays.
Self-validating kinetic workflow for AChE IC50 determination using Ellman's method.
Protocol B: In Vivo Cognitive Assessment (Morris Water Maze)
Purpose: To validate that the in vitro AChE inhibition translates to functional cognitive improvement[4].
-
Acclimation : Handle subjects (scopolamine-treated amnesic rats) daily for 3 days prior to testing. Causality: Handling reduces stress-induced cortisol spikes, which can independently impair spatial memory and confound the drug's true neuroprotective efficacy.
-
Acquisition Training : Train rats to find a hidden submerged platform using fixed visual room cues over 4 consecutive days. Causality: Repeated trials force the transition from random thigmotaxis (wall-hugging) to targeted spatial navigation, establishing a measurable learning curve.
-
Probe Trial (Validation) : On day 5, remove the platform entirely and measure the time spent in the target quadrant. Causality: Removing the platform proves the animal is relying on consolidated spatial memory rather than visual detection of the platform, validating the true cognitive enhancement provided by the test compound[4].
Conclusion & Strategic Recommendations
For drug development professionals, the chlorophenyl methanamine scaffold offers a highly tunable entry point for neurodegenerative therapeutics. The comparative data clearly indicates that pairing this moiety with flexible, hydrogen-bonding linkers (such as maleic acid) yields superior nanomolar potency compared to rigid appendages. Future pipeline optimization should focus on maximizing the antioxidant secondary effects (as seen in Compound 2f) to achieve disease-modifying, rather than purely symptomatic, Alzheimer's treatments.
References
- Title: 4-Chlorobenzylamine Containing Maleic Acid Derivatives: Synthesis, In Silico Studies, and Anti-Alzheimer's Activity Source: ACS Publications URL
- Title: Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)
- Title: Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity Source: PMC - NIH URL
- Title: 4-Chlorobenzylamine: A Versatile Building Block in Organic Synthesis Source: BenchChem URL
Sources
- 1. Synthonix, Inc > 104-86-9 | (4-Chlorophenyl)methanamine [synthonix.com]
- 2. 1-(2-CHLOROPHENYL)METHANAMINE | CAS 89-97-4 [matrix-fine-chemicals.com]
- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling (4-chlorophenyl)(3-cyclopropylphenyl)methanamine
As a Senior Application Scientist, I have structured this guide to provide you with the immediate operational, safety, and logistical frameworks required for handling (4-chlorophenyl)(3-cyclopropylphenyl)methanamine (CAS: 2243508-40-7).
Handling halogenated diarylmethanamines requires a rigorous understanding of their physicochemical behavior. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind our safety protocols, ensuring your laboratory operations are both scientifically sound and strictly compliant.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first analyze the molecule's structural motifs and how they dictate its hazard profile:
-
Primary Amine (-NH₂): Confers basicity. Upon contact with ambient moisture or mucosal membranes, it generates localized alkalinity, leading to severe tissue irritation and potential corneal damage.
-
Diarylmethane Core (4-chlorophenyl + 3-cyclopropylphenyl): The addition of a bulky cyclopropyl group and a heavy chlorine atom drastically increases the molecule's lipophilicity (LogP).
-
Mechanistic Hazard (The "Trojan Horse" Effect): The high lipophilicity combined with the basic amine allows the unprotonated (free base) form to rapidly partition into the stratum corneum. Dermal absorption of lipophilic amines is significantly higher than that of hydrophilic amines, bypassing standard epidermal barriers and leading to rapid systemic toxicity[1].
Table 1: Predictive Hazard & Physicochemical Properties
| Property / Hazard | Specification / Classification | Operational Implication |
| Physical State | Solid (Powder) | High risk of aerosolization and dust inhalation. |
| Dermal Absorption | High (Lipophilic Base) | Standard thin nitrile gloves are insufficient for prolonged exposure[1]. |
| Waste Classification | Halogenated Organic | Must be segregated to prevent reactive hazards and toxic incineration byproducts[2]. |
| GHS Prediction | Cat 1B (Skin), Cat 1 (Eye) | Requires full mucosal and dermal barrier protection. |
Personal Protective Equipment (PPE) Matrix
Because lipophilic amines can permeate standard laboratory gloves over time, your PPE strategy must rely on layered defense mechanisms.
Table 2: Mandatory PPE Specifications & Scientific Rationale
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double Gloving: Inner: 4-mil NitrileOuter: 8-mil Neoprene or Butyl Rubber | Nitrile provides tactile dexterity but is susceptible to permeation by lipophilic organic bases. Neoprene offers superior chemical resistance to halogenated organics, acting as the primary barrier. |
| Eye/Face | Splash goggles + Polycarbonate Face Shield | Amines can cause irreversible saponification of corneal lipids. A face shield prevents aerosolized dust or exothermic solvent splashes from reaching the eyes. |
| Body | Chemically resistant lab coat (e.g., Tychem) or disposable Tyvek sleeves | Prevents the accumulation of highly lipophilic dust on porous cotton clothing, which can cause delayed dermal exposure. |
| Respiratory | Handled strictly inside a Class II Type B2 BSC or Chemical Fume Hood | Engineering controls must maintain a face velocity of 0.4–0.6 m/s to capture aerosolized particulates during weighing. |
Operational Workflow & Handling Protocol
The following protocol is a self-validating system designed to mitigate static aerosolization and exothermic reactions during dissolution.
Fig 1. Operational workflow for handling lipophilic halogenated amines.
Step-by-Step Handling Methodology:
-
Pre-Operation Verification: Verify fume hood airflow. Ground all metal balances to prevent static discharge.
-
Anti-Static Weighing: Use anti-static spatulas (e.g., PTFE-coated) and conductive weigh boats. Causality: Fine powders of lipophilic amines hold static charge, leading to sudden aerosolization when transferred.
-
Controlled Dissolution: Transfer the solid to a reaction vial before adding solvent. Add organic solvents (e.g., DCM, DMF) dropwise. Causality: The solvation of amines can be highly exothermic. Rapid addition can cause localized boiling and hazardous vapor expulsion.
-
In-Situ Decontamination (Self-Validation): Submerge all used spatulas and weigh boats in a bath of 1M HCl inside the fume hood.
-
Causality: The strong acid protonates the amine, converting the highly penetrative, lipophilic free base into a water-soluble, non-volatile hydrochloride salt.
-
Validation: Check the pH of the wash bath with indicator paper; if it remains acidic (< pH 3), the amine has been successfully neutralized and the tools are safe for standard aqueous washing.
-
Spill Response & Decontamination Pathway
Never sweep a solid amine spill. Mechanical agitation will aerosolize the active pharmaceutical ingredient (API), creating an immediate inhalation hazard.
Fig 2. Logical decision pathway for containment and neutralization of chemical spills.
Solid Spill Protocol:
-
Lightly mist the spilled powder with 1M HCl using a spray bottle. This simultaneously suppresses dust generation and neutralizes the basicity.
-
Cover the dampened area with an inert absorbent pad.
-
Wipe inward from the edges to prevent spreading. Place all materials into a designated halogenated waste bag.
Waste Disposal Plan: Halogenated Segregation
Due to the presence of the 4-chlorophenyl group, all waste generated from this compound (including neutralized aqueous washes, solvent mixtures, and contaminated PPE) must be classified as Halogenated Organic Waste .
-
Regulatory Causality: Under EPA and RCRA guidelines, halogenated waste must be strictly segregated from non-halogenated organic waste[2].
-
Chemical Causality: Halogenated compounds cannot be burned for standard energy recovery. They must be incinerated at specialized, ultra-high-temperature facilities equipped with flue gas scrubbers. Failure to segregate this waste can result in the formation and environmental release of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans during standard incineration[2].
-
Logistics: Store in clearly labeled, chemically compatible high-density polyethylene (HDPE) carboys. Do not mix with acetone or non-halogenated streams, as this drastically increases institutional disposal costs[2].
References
-
Skin absorption of six performance amines used in metalworking fluids Source: PubMed - National Institutes of Health (NIH) URL:[Link]
-
Solvent waste - Theory pages Source: Labster Theory & EPA Waste Guidelines URL:[Link]
-
Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental (RCRA Compliance) URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
